Product packaging for cis Lacidipine(Cat. No.:CAS No. 103890-79-5)

cis Lacidipine

Cat. No.: B193137
CAS No.: 103890-79-5
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of DHP-CCBs in Cardiovascular Pharmacology

The journey of calcium channel blockers (CCBs) in pharmacology began in the mid-1960s with experimental research on molecules intended as coronary dilators. nih.gov These early studies led to the discovery of drugs that could block the entry of calcium into cells, a mechanism that was later understood to be fundamental to their therapeutic effects. nih.gov The first generation of DHP-CCBs was introduced in the 1960s, with nifedipine (B1678770) emerging as the prototype. nih.gov This class of drugs was found to selectively block L-type calcium channels, primarily in vascular smooth muscle, causing vasodilation. nih.govwikipedia.org

The initial DHP-CCBs, like nifedipine, were characterized by a rapid onset of action, which, while effective in lowering blood pressure, could lead to reflex tachycardia—an undesirable increase in heart rate due to a sudden drop in blood pressure. nih.govwikipedia.org This limitation spurred further research and development aimed at creating new generations of DHP-CCBs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov The DHP class is one of three main classes of CCBs, alongside phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem), each with distinct chemical structures and relative selectivity for cardiac versus vascular tissue. wikipedia.orgmdpi.com

Evolution of Third-Generation DHP-CCBs and the Emergence of Lacidipine (B1674219)

Subsequent generations of DHP-CCBs were developed to address the shortcomings of the first-generation agents, aiming for a slower onset and longer duration of action to avoid reflex sympathetic activation. nih.govahajournals.org Second-generation drugs offered improved tissue selectivity and pharmacokinetic properties. ahajournals.org The development of third-generation DHP-CCBs, which includes lacidipine, amlodipine, and lercanidipine (B1674757), marked a significant advancement. nih.govahajournals.org

Lacidipine, patented in 1984 and approved for medical use in 1991, emerged as a highly lipophilic DHP-CCB. wikipedia.org This high lipophilicity allows it to accumulate in the lipid bilayer of cellular membranes, where it can interact with calcium channels for a prolonged period. nih.govahajournals.org This characteristic contributes to its slow onset and long-lasting antihypertensive effect, which persists despite a relatively moderate plasma half-life. nih.govnih.gov The unique molecular structure of third-generation agents like lacidipine also contributes to their high vascular selectivity, meaning they act preferentially on blood vessels with minimal effect on heart muscle at therapeutic concentrations. nih.gove-jcpp.org

Stereoisomerism in Dihydropyridines: Focus on cis-Lacidipine

Stereoisomerism, the study of how atoms in a molecule are arranged in three-dimensional space, is a critical concept in pharmacology. mhmedical.com Many dihydropyridine (B1217469) molecules, including lacidipine, possess stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. In the case of lacidipine, the isomerism of interest is geometric isomerism (cis-trans or E/Z isomerism) around a carbon-carbon double bond in its side chain. nih.govguidechem.comresearchgate.net

The three-dimensional shape of a drug molecule is paramount as it dictates how the drug interacts with its biological targets, such as receptors and enzymes. mhmedical.compatsnap.com Different stereoisomers of a chiral drug, known as enantiomers, can exhibit vastly different pharmacological activities. nih.govijpsjournal.comnih.gov One isomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even contribute to undesirable effects. patsnap.comnih.gov

The pharmacologically active and commercially available form of lacidipine is the (E)-isomer, also referred to as trans-lacidipine. nih.govsynzeal.com The subject of this article, cis-Lacidipine, is the (Z)-isomer. guidechem.comscbt.com The "cis" and "trans" (or more precisely, the IUPAC-preferred "Z" and "E") designations describe the geometry of the substituents around the double bond in the cinnamoyl side chain attached to the phenyl group.

(E)-Lacidipine (trans-Lacidipine): The higher priority groups are on opposite sides of the double bond. This is the therapeutically active isomer. nih.gov

(Z)-Lacidipine (cis-Lacidipine): The higher priority groups are on the same side of the double bond. This is considered an isomer and a related substance or impurity of lacidipine. guidechem.comchemicalbook.comindiamart.com

The formal IUPAC name for cis-Lacidipine is diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate. guidechem.com Its structure is distinct from the (E)-isomer due to the spatial arrangement at the side-chain double bond.

Interactive Data Table: Chemical Identification of cis-Lacidipine

Identifier Value
IUPAC Name diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate guidechem.com
Synonyms (Z)-Isomer of Lacidipine, Lacidipine Impurity C guidechem.comchemicalbook.com
CAS Number 103890-79-5 scbt.com
Molecular Formula C₂₆H₃₃NO₆ scbt.com
Molecular Weight 455.54 g/mol scbt.com

| InChIKey | GKQPCPXONLDCMU-PFONDFGASA-N guidechem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO6 B193137 cis Lacidipine CAS No. 103890-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514462
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-79-5
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Pharmacodynamics and Molecular Mechanisms of Action

Selective Inhibition of Voltage-Gated L-Type Calcium Channels (CaV1.x)

Cis-Lacidipine is a potent and specific calcium antagonist with a primary selectivity for L-type calcium channels (CaV1.x) located in vascular smooth muscle. drugbank.comnih.gov Its principal action involves the dilation of peripheral and coronary arteries, which leads to a reduction in peripheral vascular resistance. drugbank.com By blocking these voltage-dependent channels, cis-Lacidipine prevents the influx of calcium ions across the cell membrane. drugbank.com This action is crucial as calcium ions function as intracellular messengers that trigger excitation and depolarization in cells like those found in vascular smooth muscle. drugbank.com The inhibition of this calcium influx by cis-Lacidipine directly curtails the contractile function of these muscle cells. drugbank.com

Studies have shown that cis-Lacidipine dose-dependently inhibits contractions in the rat aorta evoked by potassium chloride (KCl), a characteristic pattern for voltage-dependent dihydropyridines. nih.gov The concentration-inhibition curves for its effect on both K+-evoked contractions and K+-evoked 45Ca2+ influx are nearly identical, with IC50 values of 0.09 nM and 0.11 nM, respectively. nih.gov

Two-Step Binding and Accumulation in Membrane Lipid Bilayer

Due to its highly lipophilic nature, cis-Lacidipine interacts significantly with biological membranes. drugbank.com Research suggests a two-step process for its binding to the calcium channel receptor. drugbank.com Initially, cis-Lacidipine partitions into and accumulates within the membrane lipid bilayer. drugbank.com Following this accumulation, it is thought to diffuse laterally within the membrane to reach and bind to its receptor on the calcium channel. drugbank.com This high membrane partition coefficient contributes to the accumulation of the drug in the membrane and results in a slow rate of washout. drugbank.com

Preferential Binding to Inactivated State of Calcium Channel

Cis-Lacidipine exhibits a voltage-dependent binding mechanism, showing a preference for the inactivated state of the L-type calcium channel. drugbank.comnih.govfrontiersin.org This means its blocking action is more pronounced at more depolarized membrane potentials, which favor the open or inactivated states of the channel. frontiersin.orgthoracickey.com This voltage-dependence helps explain its preferential action on vascular smooth muscle cells, which typically maintain a more depolarized membrane potential compared to cardiac myocytes. thoracickey.com

Experimental evidence supports this preferential binding. In studies on guinea-pig ventricular myocytes, the Ca2+-antagonistic effect of lacidipine (B1674219) was found to be voltage-dependent, with a significant negative shift in the steady-state inactivation curve observed with long conditioning prepulses. nih.gov Furthermore, the blockade of the L-type calcium current (ICa,L) by lacidipine was use-dependent, indicating that its binding is favored by the repeated opening and inactivation of the channels. nih.gov When compared to other dihydropyridines like nimodipine (B1678889) and nisoldipine, the recovery from block in the presence of lacidipine is significantly slower, further suggesting a strong interaction with the inactivated channel state. nih.gov For instance, after a 1-second prepulse to -80 mV, the L-type calcium current recovered to only 54% of its maximum value in the presence of lacidipine, compared to 91% and 93% for nimodipine and nisoldipine, respectively. nih.gov

Modulation of Intracellular Calcium Ion Influx in Vascular Smooth Muscle Cells

The primary mechanism of cis-Lacidipine is the inhibition of transmembrane calcium influx through voltage-gated L-type calcium channels in vascular smooth muscle cells. drugbank.comresearchgate.net An increase in intracellular free calcium concentration ([Ca2+]i) is the fundamental trigger for the contraction of vascular smooth muscle. nih.gov This influx of calcium, primarily through L-type CaV1.2 channels, is essential for pressure-induced contraction (myogenic tone). frontiersin.org By blocking these channels, cis-Lacidipine effectively reduces the influx of Ca2+, leading to lower intracellular calcium concentrations. researchgate.net This reduction in available calcium for binding to calmodulin prevents the activation of myosin light chain kinase (MLCK), a key enzyme in the contractile process. nih.govmdpi.com

Impact on Vascular Smooth Muscle Contractile Function

The reduction in intracellular calcium ion concentration directly impacts the contractile function of vascular smooth muscle cells. drugbank.comnih.gov The contraction of these cells is initiated by the phosphorylation of the myosin light chain, a process dependent on the Ca2+/calmodulin-activated MLCK. mdpi.comgenome.jp By inhibiting the initial calcium influx, cis-Lacidipine prevents this phosphorylation cascade, leading to vascular smooth muscle relaxation and vasodilation. drugbank.comnih.gov This ultimately results in a decrease in vascular resistance. drugbank.com The high selectivity of cis-Lacidipine for calcium channels in vascular smooth muscle ensures that its primary effect is on the vasculature. drugbank.com

Table 1: Effects of cis-Lacidipine on L-type Calcium Channels

Parameter Observation Source
Target Channel Voltage-Gated L-Type Calcium Channels (CaV1.x) drugbank.comnih.gov
Primary Action Inhibition of Ca2+ influx in vascular smooth muscle drugbank.comresearchgate.net
Binding Preference Inactivated state of the calcium channel drugbank.comnih.govfrontiersin.org
IC50 (K+-evoked contraction) 0.09 nM nih.gov
IC50 (K+-evoked 45Ca2+ influx) 0.11 nM nih.gov
Recovery from Block Significantly slower compared to nimodipine and nisoldipine nih.gov

Beyond Calcium Channel Blockade: Ancillary Pharmacological Activities

Antioxidant Properties and Reduction of Oxidative Stress

Cis-Lacidipine has been shown to counteract oxidative stress by suppressing the formation of ROS. drugbank.com In studies involving endothelial cells under hydrogen peroxide-induced oxidative stress, lacidipine treatment effectively suppressed ROS production and the activity of NADPH oxidase, a key enzyme in ROS generation. nih.gov This antioxidant activity helps to prevent endothelial dysfunction. nih.gov By reducing oxidative stress, cis-Lacidipine can mitigate subsequent inflammatory processes and may contribute to anti-atherosclerotic effects. drugbank.com

Table 2: Ancillary Effects of cis-Lacidipine

Property Mechanism/Effect Source
Antioxidant Activity Suppresses formation of Reactive Oxygen Species (ROS) drugbank.comnih.gov
Effect on Endothelial Cells Protects against oxidative stress-induced damage nih.gov

Anti-atherosclerotic Effects

Lacidipine has demonstrated notable anti-atherosclerotic properties that are independent of its blood pressure-lowering effects. medscape.comresearchgate.net These properties contribute to its potential as a comprehensive treatment for cardiovascular diseases.

Suppression of Cell Proliferation and Migration in Smooth Muscle Cells

Lacidipine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs). drugbank.comtandfonline.comtandfonline.com This action is crucial in mitigating the development of atherosclerotic plaques. The compound's high lipophilicity allows it to accumulate in the cell membrane, from where it can modulate cellular processes. drugbank.compatsnap.com By preventing the influx of calcium ions into VSMCs, lacidipine interferes with the signaling pathways that lead to cell growth and movement, key events in the formation of the neointima after vascular injury. patsnap.comnih.gov

Suppression of Matrix Metalloproteinase Expression

Research indicates that lacidipine can suppress the expression and activity of matrix metalloproteinases (MMPs). drugbank.comucl.ac.uk Specifically, lacidipine has been found to reduce the secretion of MMP-9 by human macrophages in a dose-dependent manner. nih.gov In one study, lacidipine at concentrations of 1-20 microM significantly decreased the gelatinolytic capacity of MMP-9 by up to 50%. nih.gov Even when MMP-9 expression was stimulated, lacidipine could inhibit this enhanced capacity by 50-60%. nih.gov This inhibition of MMPs is significant as these enzymes are responsible for degrading the extracellular matrix, which can lead to the instability and rupture of atherosclerotic plaques. drugbank.comucl.ac.uknih.gov However, some studies have shown that while lacidipine prevents intimal thickening, it may not be associated with changes in MMP-9 expression in early atherosclerosis. nih.gov

Table 1: Effect of Lacidipine on MMP-9 Secretion by Human Macrophages
ConditionLacidipine Concentration (µM)Reduction in MMP-9 Gelatinolytic Capacity
Basal Expression1-20Up to 50% nih.gov
Stimulated by Phorbol EstersNot specifiedUp to 50% nih.gov
Stimulated by Tumor Necrosis Factor-alphaNot specifiedUp to 60% nih.gov
Influence on Endothelial Function

Lacidipine has a beneficial impact on endothelial function, which is often impaired in hypertensive and atherosclerotic conditions. nih.gov It has been shown to restore endothelium-dependent vasodilation in response to stimuli like acetylcholine (B1216132) and bradykinin. nih.gov This suggests that lacidipine can improve the health of the inner lining of blood vessels. Furthermore, lacidipine treatment has been associated with an upregulation of CXCR4/JAK-2 signaling in endothelial progenitor cells (EPCs), which enhances their capacity for endothelial repair. firstwordpharma.com In hypertensive patients, a four-week treatment with lacidipine led to an increase in EPC-mediated reendothelialization and improved endothelial function. firstwordpharma.com The compound's ability to maintain endothelial nitric oxide levels also contributes to its protective effects against vascular injury. ucl.ac.uk

Immunomodulatory Effects and Tryptophan Metabolism

Emerging research has highlighted the immunomodulatory properties of lacidipine, particularly its influence on tryptophan metabolism and T cell function.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Lacidipine has been identified as a potent inhibitor of both the enzymatic activity and the expression of Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netd-nb.infonih.gov IDO1 is a crucial enzyme in the metabolism of tryptophan, converting it into kynurenine (B1673888). researchgate.netd-nb.info By inhibiting IDO1, lacidipine effectively blocks the kynurenine pathway of tryptophan degradation. d-nb.info This action is significant as the depletion of tryptophan and the accumulation of its metabolites can lead to an immunosuppressive tumor microenvironment. researchgate.netd-nb.info

Activation of Effector T Cells (CD45+CD8+)

Through its inhibition of IDO1, lacidipine has been shown to activate effector T cells, specifically CD45+CD8+ T cells, while incapacitating regulatory T cells (Tregs). researchgate.netd-nb.info This shift in the balance of T cell subsets can augment anti-tumor immune responses. researchgate.netd-nb.info By converting immunologically "cold" tumors into "hot" tumors, lacidipine enhances the efficacy of chemotherapeutic agents in preclinical models of breast cancer. researchgate.netd-nb.info Mechanistically, lacidipine targets CaV1.2/1.3 calcium channels to suppress the Pyk2-JAK1-calmodulin complex, which in turn inhibits IDO1 transcription. d-nb.infonih.gov

Table 2: Immunomodulatory Actions of Lacidipine
Molecular Target/ProcessEffect of LacidipineConsequence
Indoleamine 2,3-Dioxygenase 1 (IDO1)Inhibition of enzymatic activity and expression researchgate.netd-nb.infoBlocks kynurenine pathway of tryptophan degradation d-nb.info
Effector T Cells (CD45+CD8+)Activation researchgate.netd-nb.infoAugmented anti-tumor immunity d-nb.info
Regulatory T Cells (Tregs)Incapacitation researchgate.netd-nb.infoReduced immunosuppression in tumor microenvironment d-nb.info

Advanced Pharmacodynamics of Cis-Lacidipine: A Molecular Perspective

Cis-lacidipine, a dihydropyridine (B1217469) calcium channel blocker, demonstrates a range of complex pharmacodynamic effects that extend beyond its primary vasodilatory action. This article explores its advanced molecular mechanisms, including its influence on immune cells, metabolic pathways, and its activities against various pathogens and physiological systems, based on contemporary research findings.

3 Advanced Immunomodulatory and Metabolic Effects

Recent research has uncovered novel mechanisms of action for lacidipine, particularly concerning its role in immunomodulation and cellular metabolism. These findings highlight its potential influence on cancer immunotherapy by altering the tumor microenvironment.

3 Incapacitation of Regulatory T Cells (Tregs) (CD4+CD25+Foxp3+)

Lacidipine has been identified as a compound capable of incapacitating regulatory T cells (Tregs), specifically the CD4+CD25+Foxp3+ subset. d-nb.info This action is significant as Tregs are known to suppress the immune system, and their inhibition can enhance anti-tumor immune responses. d-nb.infonih.gov By incapacitating these cells, lacidipine helps to activate effector T cells, contributing to a shift in the tumor microenvironment from immunologically "cold" (unresponsive) to "hot" (responsive to immunotherapy). d-nb.info Studies show that lacidipine treatment leads to a reduction in immunosuppressive cytokines typically associated with Treg function, such as IL-10 and TGF-β. d-nb.info This mechanism is part of a broader immunomodulatory effect that augments the efficacy of other therapeutic agents. d-nb.infonih.gov

4 Regulation of NAD Biosynthesis Pathways

Lacidipine plays a crucial role in regulating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis. d-nb.infonih.gov It effectively blocks the kynurenine pathway, which is responsible for tryptophan degradation, by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). d-nb.infonih.govresearchgate.net By suppressing this pathway, lacidipine preserves the total cellular pool of NAD. d-nb.infonih.gov This is achieved by promoting a metabolic adaptation that involves the regulation of various NAD biosynthesis pathways. d-nb.inforesearchgate.net Analysis of gene expression has shown that lacidipine influences genes involved in both tryptophan catabolism and the NAD synthesis pathway. researchgate.net This modulation of NAD metabolism is a key component of its newly discovered role in reprogramming tryptophan metabolism, which has significant implications for tumor immunity. d-nb.infonih.gov

4 Potential Anti-leishmanial and Anti-trypanosomal Activities

Lacidipine has demonstrated notable activity against protozoan parasites, including those responsible for leishmaniasis and trypanosomiasis. Its efficacy stems from its ability to disrupt fundamental cellular processes within these organisms.

1 Inhibition of Oxygen Consumption in Parasites

A primary mechanism for lacidipine's anti-parasitic action is the dose-dependent inhibition of oxygen consumption. d-nb.info In studies involving Leishmania donovani, the causative agent of visceral leishmaniasis, lacidipine significantly suppressed the parasites' rate of oxygen consumption. d-nb.info This inhibitory effect on the respiratory chain has also been observed in Trypanosoma cruzi, the parasite that causes Chagas disease. capes.gov.brresearchgate.net Research comparing different 1,4-dihydropyridine (B1200194) derivatives found that both lacidipine and isradipine (B148454) inhibited the rate of oxygen consumption in T. cruzi epimastigotes. capes.gov.br

Table 1: Effect of Lacidipine on Parasite Growth and Respiration

Parasite SpeciesEffectConcentration for 50% Inhibition (IC50)Reference
Trypanosoma cruziInhibition of culture growth33.5 ± 1.2 µM capes.gov.br
Leishmania donovaniInhibition of oxygen consumptionDose-dependent d-nb.info
Trypanosoma cruziInhibition of oxygen consumptionConcentration-dependent capes.gov.br

2 Caspase 3-like Activation and Programmed Cell Death in Parasites

The anti-leishmanial effect of lacidipine is strongly correlated with its ability to induce programmed cell death in the parasites. d-nb.info This is achieved through the activation of a caspase 3-like protease. d-nb.infodrugbank.com The triggering of this caspase-like activity is a downstream consequence of the inhibition of oxygen uptake and is a key step in the process leading to parasite death. d-nb.info This mechanism of inducing apoptosis-like cell death has also been investigated in human kidney cells, where lacidipine was shown to protect against injury by regulating the caspase-3 pathway. medchemexpress.comnih.gov

5 Effects on Renal Plasma Flow and Glomerular Filtration Rate

The impact of lacidipine on renal hemodynamics has been a subject of clinical investigation, yielding varied results depending on the study conditions. Acutely, lacidipine has been shown to increase renal plasma flow without significantly affecting the glomerular filtration rate (GFR). ahajournals.orgmdpi.com However, after several weeks of continuous treatment, these parameters of renal function were observed to return to basal levels. ahajournals.org

In contrast, a study involving hypertensive patients with moderate renal insufficiency found that lacidipine had an adverse effect on renal function. researchgate.net In patients who completed the 24-week study, the mean GFR decreased, particularly in those with poorly controlled blood pressure. researchgate.net Other reports suggest that any differences in the renal effects of various calcium antagonists likely reflect baseline differences in the tone of pre- and post-glomerular arterioles. mdpi.com It has also been noted that lacidipine may reverse the decrease in renal plasma flow and GFR induced by ciclosporin in patients with renal transplants.

6 Interaction with Neurotransmitter Systems (e.g., Angiotensin and Noradrenaline Pressor Responses)

Lacidipine interacts with neurotransmitter systems by attenuating the pressor responses to vasoconstrictors such as angiotensin II and noradrenaline. nih.gov In a study with healthy normotensive subjects, lacidipine significantly attenuated the pressor responses to both agents two hours after administration. nih.gov However, the effectiveness of this attenuation declined progressively at 6 and 24 hours post-dose. nih.gov For the response to angiotensin II, no statistically significant effect was observed at the 6 or 24-hour time points, indicating a peak pharmacological activity around 2 hours that is not fully maintained throughout the 24-hour period. nih.gov

Table 2: Attenuation of Pressor Responses by Lacidipine (2 weeks treatment)

VasoconstrictorEffect at 2 hours post-doseEffect at 6 and 24 hours post-doseReference
Angiotensin II Significant attenuationNo statistically significant effect nih.gov
Noradrenaline Significant attenuationSignificant but progressive decline in effectiveness nih.gov

Pharmacodynamic Interactions

The therapeutic effects of cis-Lacidipine can be significantly influenced by its co-administration with other pharmacological agents. These interactions are of particular importance in patients with comorbidities such as diabetes and in the context of combination antihypertensive therapy.

Interaction with Metformin (B114582) in Animal Models (Hypoglycemic/Hyperglycemic Effects)

The potential for pharmacodynamic interactions between cis-Lacidipine and the oral antidiabetic agent metformin has been investigated in animal models, given the frequent coexistence of hypertension and type 2 diabetes. scispace.com Since calcium ions are involved in insulin (B600854) secretion, calcium channel blockers like lacidipine are expected to potentially interact with antidiabetic medications. scispace.com

Studies in both normal and diabetic rats, as well as in normal rabbits, have explored these interactions. scispace.com In these models, metformin alone demonstrated its expected hypoglycemic or antihyperglycemic effects. scispace.com Conversely, lacidipine administered alone was observed to produce a hyperglycemic effect, with peak hyperglycemia occurring at 4 hours in rats and 6 hours in rabbits. scispace.com

When co-administered, the interaction between lacidipine and metformin appears to be influenced by the duration of treatment. scispace.com In single-dose treatment (SDT) studies, the hyperglycemic effect of lacidipine was present but not statistically significant, and it did not significantly alter the hypoglycemic action of metformin in normal or diabetic rats and normal rabbits. scispace.com However, under multiple-dose treatment (MDT) conditions, the hyperglycemic effect of lacidipine became significant, leading to a reduction in the hypoglycemic activity of metformin. scispace.com This suggests that prolonged administration of lacidipine may antagonize the glucose-lowering effects of metformin. scispace.com The research highlights the need for further investigation to confirm the underlying mechanisms of this interaction. scispace.com

Pharmacodynamic Interaction of Lacidipine and Metformin in Animal Models

Animal ModelAgent(s)Treatment DurationObserved Effect on Blood GlucosePeak Effect Time
Normal/Diabetic RatsMetforminSingle DoseHypoglycemia/Antihyperglycemia3 hours
Normal RabbitsMetforminSingle DoseHypoglycemia3 hours
RatsLacidipineSingle DoseHyperglycemia4 hours
RabbitsLacidipineSingle DoseHyperglycemia6 hours
Normal/Diabetic Rats & RabbitsMetformin + LacidipineSingle Dose (SDT)Lacidipine's hyperglycemic effect not significant; minimal impact on metformin's effect. scispace.comN/A
Normal/Diabetic Rats & RabbitsMetformin + LacidipineMultiple Dose (MDT)Significant hyperglycemic effect from lacidipine, reducing metformin's hypoglycemic activity. scispace.comN/A

Combined Effects with Other Antihypertensive Agents (e.g., Diuretics, Beta-blockers, ACE Inhibitors)

The co-administration of cis-Lacidipine with other classes of antihypertensive drugs is a common strategy to achieve target blood pressure levels and is supported by evidence demonstrating additive or synergistic effects. patsnap.comdrugbank.comtandfonline.com

Diuretics: The combination of lacidipine with diuretics, such as hydrochlorothiazide (B1673439) (HCTZ), has been shown to produce additive effects on blood pressure reduction. nih.gov In a study involving elderly patients with systolic hypertension, the combination of lacidipine and hydrochlorothiazide resulted in a significantly greater reduction in systolic blood pressure compared to either agent alone or placebo. nih.gov Factorial analysis confirmed that the effects of the two drugs on clinic blood pressure were additive. nih.gov While both drugs were effective, hydrochlorothiazide was noted to have a more potent and longer-lasting effect on systolic blood pressure in this patient population. nih.gov

Beta-blockers: The combination of lacidipine with beta-blockers, such as atenolol (B1665814), is a well-established therapeutic option. nih.govtandfonline.com A randomized, double-blind crossover study in patients with mild to moderate hypertension demonstrated a significant additive effect on blood pressure when lacidipine and atenolol were co-administered. nih.gov While lacidipine alone can cause a reflex increase in heart rate, the combination with atenolol mitigates this effect, leading to a significant decrease in pulse rate compared to lacidipine monotherapy. nih.gov This combination enhances blood pressure control without adversely affecting exercise tolerance. nih.gov

ACE Inhibitors: Combining lacidipine with an Angiotensin-Converting Enzyme (ACE) inhibitor is another effective approach to managing hypertension. patsnap.comdrugbank.com While direct studies on cis-Lacidipine combined with specific ACE inhibitors were not extensively detailed in the provided context, the general principle of combining a dihydropyridine calcium channel blocker with an ACE inhibitor is recognized as a rational and potent therapeutic strategy. tandfonline.com One study compared the renal effects of lacidipine with the ACE inhibitor perindopril (B612348) in a model of genetic hypertension and diabetes. nih.govoup.com Both agents significantly reduced systolic blood pressure. nih.govoup.com However, in this specific model, the ACE inhibitor showed superior renoprotective effects by reducing albumin excretion and glomerular hypertrophy, a benefit not observed with lacidipine despite similar blood pressure reduction. nih.govoup.com This suggests that while the combination effectively lowers blood pressure, the individual components may contribute differently to organ protection. nih.govoup.com

Combined Antihypertensive Effects of Lacidipine

Combination AgentStudy PopulationKey Findings on Blood PressureOther Notable Effects
Hydrochlorothiazide (Diuretic)Elderly patients with systolic hypertensionAdditive effect on blood pressure reduction; combination more effective than monotherapy. nih.govHydrochlorothiazide showed a longer duration of action on systolic BP compared to lacidipine. nih.gov
Atenolol (Beta-blocker)Patients with mild to moderate hypertensionSignificant additive blood pressure lowering effect. nih.govCombination significantly decreased heart rate compared to lacidipine alone, mitigating reflex tachycardia. nih.gov
Perindopril (ACE Inhibitor)Diabetic, spontaneously hypertensive ratsBoth agents significantly reduced systolic blood pressure. nih.govoup.comPerindopril provided superior renal protection (reduced albuminuria and glomerular hypertrophy) compared to lacidipine in this model. nih.govoup.com

Advanced Pharmacokinetics and Biopharmaceutical Considerations

Absorption and Distribution

Cis-lacidipine exhibits a specific profile of absorption and distribution, characterized by its rapid uptake from the gastrointestinal tract and its behavior as a highly lipophilic compound.

High Lipophilicity and Membrane Partition Coefficient

Cis-lacidipine is a highly lipophilic compound. medicaldialogues.inresearchgate.netdrugbank.com This property is quantified by the membrane partition coefficient (log P), which describes the equilibrium of a solute between water and an immiscible organic solvent. rsc.org A higher log P value indicates greater lipophilicity. researchgate.net The lipophilicity of a drug is a crucial factor that influences its ability to passively diffuse across cell membranes, which have a lipophilic core. rsc.org Studies have shown that lacidipine (B1674219) possesses a high membrane partition coefficient. researchgate.netnih.gov This high lipophilicity facilitates its entry into the lipid core of cell membranes. rsc.org

Accumulation in Membrane Lipid Bilayer

Due to its high lipophilicity and high membrane partition coefficient, cis-lacidipine has a tendency to accumulate in the lipid bilayer of cell membranes. drugbank.comnih.gov Research using radiotracer analysis and small-angle X-ray diffraction has revealed that lacidipine is found deep within the membrane's hydrocarbon core. researchgate.netnih.gov This interaction with and accumulation within the membrane may contribute to its long clinical half-life. nih.gov It is suggested that lacidipine might reach its target, the calcium channel receptor, through a two-step process: initial binding and accumulation in the membrane lipid bilayer, followed by diffusion within the membrane to the receptor. drugbank.com

Plasma Protein Binding (Albumin and Alpha-1-glycoprotein)

In the bloodstream, cis-lacidipine is extensively bound to plasma proteins. medicaldialogues.inmims.com The fraction of lacidipine bound to these proteins is greater than 95%. medicaldialogues.indrugbank.commims.com The primary binding proteins are albumin and, to a lesser extent, alpha-1-acid glycoprotein (B1211001) (AGP). medicaldialogues.indrugbank.commims.com Albumin, which constitutes about 60% of total plasma protein, typically binds acidic and neutral drugs, while AGP, an acidic glycoprotein, has an affinity for basic drugs. wikipedia.orgbioanalysis-zone.com The extensive binding to plasma proteins means that only a small fraction of the drug is unbound and pharmacologically active at any given time. wikipedia.org This bound portion can act as a reservoir, with the drug being slowly released as the unbound form is metabolized and eliminated. wikipedia.org

ParameterValue/DescriptionSource(s)
Peak Plasma Concentration Time30-150 minutes medicaldialogues.in
Peak Plasma Concentration (4mg dose)1.6 to 5.7 μg/L medicaldialogues.in
Plasma Protein Binding>95% medicaldialogues.indrugbank.commims.com
Primary Binding ProteinsAlbumin and alpha-1-glycoprotein medicaldialogues.indrugbank.commims.com

Metabolism and Elimination

The metabolism and elimination of cis-lacidipine are characterized by extensive processing in the liver before it reaches systemic circulation.

Extensive First-Pass Hepatic Metabolism

Cis-lacidipine undergoes extensive first-pass metabolism in the liver. medicaldialogues.inresearchgate.netnih.govmims.com This phenomenon occurs when a drug's concentration is significantly reduced before it reaches the systemic circulation, primarily by the liver and gut wall. wikipedia.org After oral administration, lacidipine is absorbed and enters the hepatic portal system, where it is carried to the liver. wikipedia.org In the liver, it is completely metabolized by cytochrome P450 3A4 (CYP3A4) isoenzymes. medicaldialogues.inresearchgate.netmims.com This extensive metabolic process results in a mean absolute bioavailability of approximately 10%. medicaldialogues.inresearchgate.net The metabolites produced are pharmacologically inactive, and no unchanged parent drug is found in the urine or feces. medicaldialogues.inresearchgate.net Approximately 70% of the administered dose is eliminated as metabolites in the feces, with the remainder excreted as metabolites in the urine. medicaldialogues.inmims.com

ParameterDescriptionSource(s)
BioavailabilityApprox. 10% (range 3-59%) researchgate.netnih.gov
Metabolism SiteLiver medicaldialogues.inresearchgate.netnih.govmims.com
Metabolizing EnzymeCytochrome P450 3A4 (CYP3A4) medicaldialogues.inresearchgate.netmims.com
Elimination Route~70% as metabolites in feces, rest in urine medicaldialogues.inmims.com

Role of Cytochrome P450 CYP3A4 Isoenzymes

The metabolism of cis-lacidipine is almost entirely governed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drreddys.commedsgo.phresearchgate.net This enzyme is highly concentrated in the liver and the lining of the intestine, leading to significant first-pass metabolism when lacidipine is taken orally. drreddys.commedsgo.phresearchgate.net This extensive metabolic process is the primary factor contributing to the drug's low absolute bioavailability, which averages around 10%. researchgate.netnih.gov The interaction with CYP3A4 results in the oxidation of lacidipine's dihydropyridine (B1217469) ring, a crucial step in its biotransformation. drreddys.com Consequently, the co-administration of substances that are potent inhibitors or inducers of CYP3A4 can significantly alter lacidipine's plasma levels. medsgo.ph For example, grapefruit juice, a known inhibitor of intestinal CYP3A4, has the potential to increase the bioavailability of lacidipine. medsgo.phtevauk.com

Elimination Pathways (Faeces and Urine)

Following administration, cis-lacidipine is cleared from the body through the excretion of its metabolites. drreddys.comdrugbank.com The predominant route of elimination is through the faeces, which accounts for approximately 70% of the administered dose in the form of metabolites. drreddys.comtevauk.comdrugbank.com The remaining portion of the metabolites is excreted via the urinary system. drreddys.comtevauk.comdrugbank.com It is important to note that virtually no unchanged lacidipine is found in either the urine or faeces, underscoring the completeness of its hepatic metabolism. drreddys.comdrugbank.com

Elimination PathwayPercentage of Dose (as Metabolites)
Faeces~70%
Urine~30%

Terminal Half-Life and Steady-State Considerations

Cis-lacidipine is characterized by a prolonged terminal elimination half-life, which typically falls within the range of 13 to 19 hours when measured at steady-state. drreddys.comdrugbank.com This long half-life is a key pharmacokinetic feature. Due to this extended duration, steady-state plasma concentrations are generally achieved after 3 to 4 weeks of consistent daily administration. drreddys.com While plasma concentrations at steady-state are higher than after a single dose, the fundamental pharmacokinetic profile remains predictable. researchgate.net The time to reach steady state is a function of the drug's elimination half-life, with approximately 97% of steady-state levels being achieved after five half-lives. certara.com

Pharmacokinetic ParameterValue
Terminal Half-Life (at steady-state)13 - 19 hours
Time to Reach Steady-State3 - 4 weeks

Factors Influencing Pharmacokinetics

Hepatic Impairment and Bioavailability

The pharmacokinetic profile of cis-lacidipine is substantially altered in patients with hepatic impairment. drreddys.commedsgo.ph Because the liver is the principal site for lacidipine's metabolism, any reduction in hepatic function can lead to decreased first-pass metabolism. drreddys.comnih.gov This results in a significant increase in the drug's systemic bioavailability and may enhance its hypotensive effect. drreddys.comnih.gov Consequently, individuals with liver dysfunction may exhibit markedly higher plasma concentrations of lacidipine, which requires careful monitoring. drreddys.comnih.gov

Renal Impairment and Dose Modification

In contrast to hepatic issues, renal impairment does not significantly affect the pharmacokinetics of cis-lacidipine. medsgo.phnih.gov The drug is eliminated almost exclusively through hepatic metabolism into inactive metabolites, meaning that renal function has little impact on the clearance of the active compound. medsgo.phnih.gov Therefore, modifications to the standard dose are not typically necessary for patients suffering from kidney disease. drreddys.commedsgo.ph

Inter-individual Variability in Peak Plasma Concentrations

The pharmacokinetics of cis-lacidipine are characterized by notable inter-individual variability in peak plasma concentrations (Cmax). Following a single oral administration in healthy volunteers, the Cmax exhibits a wide range, a phenomenon that underscores the variable absorption and/or first-pass metabolism of the compound. researchgate.netresearchgate.net Studies have reported that after single oral doses of 2–6 mg of lacidipine, the mean peak plasma concentrations ranged from 1.2 to 6.9 μg/L. researchgate.netresearchgate.net This variability persists even at a steady state. When administered once daily for eight days, the mean steady-state Cmax values were observed to be between 1.2 and 5.2 μg/L. researchgate.netresearchgate.net

Factors contributing to this variability are multifaceted. A significant factor is the extensive first-pass metabolism in the liver, which can differ substantially among individuals. researchgate.netresearchgate.net The absolute bioavailability of lacidipine averages around 10%, but the range can be as wide as 3% to 59%, further illustrating the high degree of inter-individual differences in drug exposure. researchgate.netresearchgate.net This variability in bioavailability directly impacts the peak plasma concentrations achieved.

Impact of Food (e.g., Grapefruit Juice)

The co-administration of food, particularly grapefruit juice, can significantly alter the pharmacokinetics of cis-lacidipine, primarily due to its interaction with the cytochrome P450 3A4 (CYP3A4) enzyme system in the intestines. Grapefruit juice is a known inhibitor of intestinal CYP3A4, an enzyme crucial for the pre-systemic metabolism of many drugs, including lacidipine. oup.comwikipedia.orgnih.gov

When lacidipine is taken with grapefruit juice, the inhibition of intestinal CYP3A4 leads to a reduction in its first-pass metabolism. oup.comnih.gov This results in a substantial increase in the oral bioavailability of the drug, leading to elevated plasma concentrations. oup.comnih.gov The effect is most pronounced when the juice is consumed with the drug or within four hours prior. wikipedia.org It is important to note that this interaction primarily occurs at the level of the intestinal lining, with minimal impact on hepatic CYP3A4 when standard amounts of grapefruit juice are consumed. oup.comwikipedia.org

The extent of this interaction can vary significantly among individuals, which is attributed to the considerable inter-individual differences in the intestinal expression of CYP3A4. oup.com Individuals with higher baseline levels of intestinal CYP3A4 may experience a more pronounced increase in lacidipine bioavailability when consuming grapefruit juice. nih.gov While specific studies on lacidipine and grapefruit juice are limited in the provided results, the well-documented interaction of grapefruit juice with other dihydropyridine calcium channel blockers that are also CYP3A4 substrates, such as felodipine (B1672334) and nisoldipine, provides a strong basis for expecting a similar effect with lacidipine. oup.comnih.gov For instance, with felodipine, a single glass of grapefruit juice can lead to a threefold increase in average systemic drug concentration. nih.gov

Pharmacokinetic Drug-Drug Interactions (DDIs)

Cis-lacidipine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme. researchgate.netresearchgate.net Consequently, its pharmacokinetics are susceptible to significant alterations when co-administered with drugs that either inhibit or induce this enzyme system.

CYP3A4 Inhibitors (e.g., Ketoconazole, Erythromycin, Itraconazole (B105839), Cimetidine)

Concurrent use of strong CYP3A4 inhibitors can lead to a substantial increase in the plasma concentration of lacidipine, potentially enhancing its therapeutic and adverse effects.

Ketoconazole and Itraconazole : These potent azole antifungals are strong inhibitors of CYP3A4. hiv-druginteractions.orgnih.gov Co-administration with lacidipine is expected to markedly elevate its plasma levels. For example, itraconazole has been shown to dramatically increase the plasma concentrations of other dihydropyridine calcium channel blockers like felodipine. niph.go.jp A similar magnitude of interaction is anticipated with lacidipine.

Erythromycin : This macrolide antibiotic is also a known CYP3A4 inhibitor. hiv-druginteractions.orgniph.go.jp Its co-administration with lacidipine can decrease the metabolism of lacidipine, leading to higher systemic exposure.

Cimetidine (B194882) : While also a CYP3A4 inhibitor, the effect of cimetidine on the metabolism of other dihydropyridines has been noted. nih.govniph.go.jpdrugbank.com It can increase the serum concentration of lacidipine, although the magnitude of this interaction may be less pronounced compared to strong inhibitors like ketoconazole. nih.govdrugbank.com

It is generally recommended to avoid the co-administration of lacidipine with strong CYP3A4 inhibitors. hiv-druginteractions.org

CYP3A4 Inducers (e.g., Rifampicin (B610482), Carbamazepine, St. John's Wort, Apalutamide)

Conversely, drugs that induce CYP3A4 activity can accelerate the metabolism of lacidipine, leading to decreased plasma concentrations and potentially reducing its therapeutic efficacy.

Rifampicin : A potent inducer of CYP3A4, rifampicin can significantly decrease the plasma concentrations of drugs metabolized by this enzyme.

Carbamazepine : This anticonvulsant is a known strong inducer of drug-metabolizing enzymes, including CYP3A4, and can reduce the effectiveness of co-administered drugs. unil.ch

St. John's Wort : This herbal product is a well-documented inducer of CYP3A4. hiv-druginteractions.orgdrugbank.comhep-druginteractions.org Concomitant use with lacidipine can lead to sub-therapeutic plasma levels of the antihypertensive agent. drugbank.com

Apalutamide (B1683753) : An androgen receptor inhibitor, apalutamide is a strong CYP3A4 inducer. drugbank.com Its co-administration can decrease the serum concentration of lacidipine. drugbank.com

Due to the risk of reduced efficacy, the combination of lacidipine with strong CYP3A4 inducers should be approached with caution, and alternative therapies may need to be considered. unil.chhiv-druginteractions.org

Interactions with Statins (e.g., Simvastatin)

Lacidipine and certain statins, such as simvastatin (B1681759), share the CYP3A4 metabolic pathway, creating a potential for drug-drug interactions. nih.govdovepress.comnih.gov

A clinical study investigating the co-administration of lacidipine (4 mg once daily) and simvastatin (40 mg once daily) in healthy subjects found that lacidipine increased the peak plasma concentration (Cmax) of simvastatin by approximately 70% and the area under the plasma concentration-time curve (AUC) by about 35%. nih.govnih.gov The time to reach peak concentration (tmax) and the half-life of simvastatin were not significantly altered. nih.govnih.gov This suggests that lacidipine may inhibit the first-pass metabolism of simvastatin. nih.gov Despite the statistically significant increase in simvastatin exposure, the researchers concluded that this interaction is unlikely to be of major clinical relevance. nih.govnih.gov

Pharmacokinetic Parameter Simvastatin Alone Simvastatin with Lacidipine % Change
Cmax (ng/mL) 8.7614.89~70% increase nih.govnih.gov
AUC(0,24h) (ng·h/mL) 60.3680.96~35% increase nih.govnih.gov

Table based on a study in healthy subjects receiving simvastatin 40 mg and lacidipine 4 mg daily. nih.govnih.gov

Other Drug Interactions (e.g., Cyclosporin, Corticoids, Tetracosactide, NSAIDs)

Cyclosporin : Lacidipine appears to have an advantageous profile when used with cyclosporin, a drug also metabolized by CYP3A4. nih.gov Studies in pediatric oncohematology patients showed that co-administration of lacidipine with cyclosporine did not lead to a significant increase in cyclosporine blood concentrations, suggesting a lack of potent CYP3A4 inhibition by lacidipine in this context. nih.gov This makes it a potentially favorable option for hypertensive patients treated with cyclosporine. nih.gov

Corticoids and Tetracosactide : The interaction between lacidipine and corticoids or tetracosactide (an analogue of adrenocorticotropin) is not well-defined in the provided search results. core.ac.uk However, since some corticoids can be metabolized by CYP3A4, there is a theoretical potential for interaction.

NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) : NSAIDs can diminish the therapeutic efficacy of many antihypertensive drugs, including calcium channel blockers. drugbank.com This effect is generally attributed to the inhibition of prostaglandin (B15479496) synthesis by NSAIDs, which can lead to sodium and water retention and an increase in blood pressure.

Drugs Affecting Heart Rate or Cardiac Contractility

Caution is advised when cis-lacidipine is co-administered with medications that have significant effects on heart rate or cardiac contractility. patsnap.com The combined pharmacodynamic effects can lead to clinically significant cardiovascular outcomes. patsnap.com As a dihydropyridine calcium channel blocker, cis-lacidipine's primary action is peripheral vasodilation, which can lead to reflex cardiac stimulation. bihs.org.uk The interaction with drugs that directly influence cardiac function, such as beta-blockers or certain antiarrhythmics, requires careful consideration.

Interaction with Beta-Blockers

The combination of lacidipine with beta-blockers is common in the management of hypertension. nih.gov This co-administration generally results in an enhanced antihypertensive effect. mims.com However, the impact on heart rate is a key consideration. While lacidipine alone can cause a reflex increase in heart rate, beta-blockers exert a negative chronotropic effect (a decrease in heart rate). bihs.org.uknih.gov

Research has explored these interactions with specific beta-blockers:

Atenolol (B1665814) : A double-blind, randomized crossover study assessed the interaction between 4 mg of lacidipine and 100 mg of atenolol in patients with mild to moderate hypertension. The co-administration produced a significant additive effect on blood pressure reduction compared to either drug alone. nih.gov While lacidipine monotherapy led to a significant increase in heart rate, the combination with atenolol resulted in a significant decrease in pulse rate compared to lacidipine alone. nih.gov

Table 1: Hemodynamic Effects of Lacidipine and Atenolol Co-administration (4h Post-Dose)

Treatment Systolic Blood Pressure (mmHg) Diastolic Blood Pressure (mmHg) Heart Rate (beats/min)
Placebo 154 98 74
Lacidipine (4 mg) 137 89 86
Atenolol (100 mg) 142 89 Not Reported
Combination 124 80 58

Data sourced from a study on patients with mild to moderate hypertension. nih.gov

Propranolol (B1214883) : A study in healthy male volunteers investigated the pharmacokinetic and pharmacodynamic interaction between a single 4 mg oral dose of lacidipine and a single 160 mg oral dose of propranolol. The combination resulted in a greater reduction in supine systolic and diastolic blood pressure compared to lacidipine alone. nih.gov The pulse rate was also noted to be lower with the combination therapy. nih.gov From a pharmacokinetic perspective, propranolol significantly decreased the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of lacidipine. Conversely, lacidipine increased the Cmax and AUC of propranolol. nih.gov

Table 2: Pharmacokinetic Interaction Between Lacidipine and Propranolol

Parameter Change with Co-administration
Lacidipine
Cmax ↓ 38%
AUC ↓ 42%
Propranolol
Cmax ↑ 35%
AUC ↑ 26%

Data from a study in healthy male volunteers. nih.gov

Interaction with Other Cardiac Drugs

Digoxin (B3395198) : Digoxin is a cardiac glycoside with a narrow therapeutic index used to increase cardiac contractility and control heart rate. gpnotebook.com Some evidence suggests that digoxin may increase the arrhythmogenic potential of lacidipine. drugbank.com While specific pharmacokinetic studies on the co-administration of cis-lacidipine and digoxin are limited, interactions between digoxin and other calcium channel blockers are well-documented, often involving increased digoxin plasma concentrations. gpnotebook.com Therefore, monitoring is recommended when these agents are used concurrently.

Antiarrhythmic Agents : Antiarrhythmic drugs are classified based on their effects on the cardiac action potential. msdvetmanual.comaf-ablation.org

Class I (Sodium Channel Blockers) : Agents like quinidine, procainamide, and flecainide (B1672765) modify cardiac conduction. af-ablation.orginnovationsincrm.com Quinidine, for instance, can increase the risk of QTc prolongation, an effect that has also been observed, though minimally, with lacidipine. drugbank.comdrugbank.com

Class IV (Non-dihydropyridine Calcium Channel Blockers) : Drugs such as verapamil (B1683045) and diltiazem (B1670644) have more direct negative chronotropic and inotropic effects compared to dihydropyridines like lacidipine. bihs.org.uk Their binding to L-type calcium channels is known to allosterically modulate the binding of dihydropyridines. nih.gov The co-administration of these agents with lacidipine could lead to additive effects on cardiac conduction and contractility.

The potential for pharmacodynamic and pharmacokinetic interactions necessitates a thorough evaluation when cis-lacidipine is used with other drugs affecting cardiac function.

Stereoselective Synthesis and Analytical Methodologies

Analytical Characterization and Quantification of cis-Lacidipine

Chromatographic Techniques

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid Chromatography coupled with Diode Array Detection (LC-DAD) is frequently employed in conjunction with HPLC systems. This technique allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths for each eluting peak, aiding in peak purity assessment and identification sphinxsai.compharmainfo.inscribd.comresearchgate.net. LC-DAD has been utilized in impurity profiling and in the characterization of photodecomposition products of Lacidipine (B1674219), providing spectral information that complements chromatographic separation scribd.comresearchgate.net.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TMS/LC-MS)

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed for the analysis of Lacidipine, particularly in complex biological matrices like human plasma. These methods are vital for pharmacokinetic studies and for the precise quantification of the drug and its metabolites or degradation products.

Table 2: Summary of UPLC-TMS/LC-MS Methods for Lacidipine Analysis

ParameterSource nih.govSource nih.gov
ColumnAcquity UPLC BEH C18 (50x2.1mm, 1.7µm)Phenomenex Luna C18 (150x2.0mm, 3µm)
Mobile Phase30mM NH4OAc buffer-acetonitrile (18:82, pH 5.5)0.2% formic acid-methanol (13:87, v/v)
Flow Rate0.28 mL/min0.2 mL/min
DetectionESI+, MRM (m/z 456.2 → 354.2)ESI+, MRM (m/z 456.2 → 354.2)
Linearity Range0.025-10.000 ng/mL0.10-10.00 ng/mL (r² = 0.999)
Precision (%RSD)<15%<15%
Accuracy (RE)-12.7% to 11.9%Within acceptance criteria
ApplicationQuantification in human plasma, Pharmacokinetic studyQuantification in human plasma, Bioequivalence study

UPLC-MS/MS methods have demonstrated excellent linearity, with calibration curves showing high correlation coefficients (r² ≥ 0.999) over wide concentration ranges nih.govnih.gov. These techniques are also instrumental in identifying and characterizing degradation products formed under various stress conditions researchgate.netasianpubs.orgasianpubs.org.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) provides a cost-effective and rapid method for the quantitative determination of Lacidipine in both bulk drug and pharmaceutical formulations researchgate.netglobalresearchonline.net. HPTLC methods typically employ silica (B1680970) gel plates as the stationary phase and a mobile phase consisting of a mixture of solvents like toluene (B28343) and ethyl acetate. Densitometric evaluation is performed at specific wavelengths, usually around 239 nm researchgate.netglobalresearchonline.net.

Table 3: Summary of HPTLC Methods for Lacidipine Analysis

ParameterSource researchgate.net / globalresearchonline.net
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseToluene: Ethylacetate (7.5: 2.5 v/v)
Detection Wavelength239 nm
Rf Value0.42 ± 0.02
Linearity Range1000-3500 ng/spot
LOD0.011 ng/spot
LOQ0.034 ng/spot
Recovery99.45-101.18%

HPTLC methods are characterized by high specificity, accuracy, and precision, with low limits of detection and quantification, making them suitable for routine quality control researchgate.netglobalresearchonline.net.

Spectroscopic Methods

Spectroscopic techniques play a vital role in the analysis of Lacidipine, offering alternative or complementary approaches to chromatographic methods.

UV-Spectrophotometry

UV-Visible spectrophotometry is widely used for the quantitative estimation of Lacidipine due to its simplicity and cost-effectiveness. Methods have been developed using both zero-order and derivative (first-order) spectrophotometry, typically employing methanol (B129727) as the solvent. Lacidipine exhibits maximum absorbance at wavelengths such as 240 nm, 241.1 nm, 284 nm, or 277 nm, depending on the method and derivative order ijpdr.comsphinxsai.comsphinxsai.compharmatutor.org.

Table 4: Summary of UV-Spectrophotometric Methods for Lacidipine Analysis

ParameterSource sphinxsai.com (Derivative)Source ijpdr.com (UV)Source sphinxsai.com (Method A - Zero Order)Source sphinxsai.com (Method B - 1st Deriv.)Source pharmatutor.org (Method 1 - Zero Order)Source pharmatutor.org (Method 2 - 1st Deriv.)
SolventMethanolMethanolMethanolMethanolMethanolMethanol
Detection Wavelength218 nm (n=1)240 nm240 nm230 nm284 nm277 nm
Linearity Range5-30 µg/ml5-25 µg/ml5-30 µg/ml5-30 µg/ml20-100 µg/ml20-100 µg/ml
Correlation Coeff. (r²)0.9997>0.999N/AN/A≥ 0.999≥ 0.999
LOD0.36 µg/mlN/A0.802 µg/ml2.94 µg/mlN/AN/A
LOQ1.11 µg/mlN/A2.430 µg/ml8.98 µg/mlN/AN/A
Recovery98.30-101.09%97.88-99.73%N/AN/AN/AN/A
Precision (%RSD)N/A<2%N/AN/A≤2≤2

These spectrophotometric methods exhibit good linearity, precision, and accuracy, with recovery studies consistently demonstrating satisfactory results, indicating their suitability for routine analysis of Lacidipine in pharmaceutical formulations sphinxsai.comsphinxsai.compharmatutor.org.

NMR Spectroscopy (1D and 2D) for Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR techniques, is indispensable for the definitive identification and structural elucidation of Lacidipine's degradation products. Studies investigating the stability of Lacidipine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have employed NMR spectroscopy in conjunction with mass spectrometry (LC-MS, HRMS) to characterize newly formed impurities and degradation pathways researchgate.netasianpubs.orgasianpubs.orgchem-soc.si. These advanced spectroscopic analyses are critical for understanding drug stability and ensuring product quality and safety. For instance, NMR has been used to establish the structures of novel degradation products formed under acidic and basic hydrolysis asianpubs.orgasianpubs.org.

High-Resolution Mass Spectrometry (HRMS) for Degradation Products

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), plays a pivotal role in identifying and characterizing the degradation products of Lacidipine. Studies have employed HRMS in conjunction with NMR spectroscopy to elucidate the structures of compounds formed under various stress conditions researchgate.netasianpubs.org. For instance, degradation under acidic and basic hydrolytic conditions yielded four distinct products, three from acidic stress and one from basic stress. These previously uncharacterized degradants were successfully identified and structurally established using a combination of NMR (1D and 2D) and HRMS researchgate.netasianpubs.org. LC-MS techniques have also been instrumental in characterizing biotransformation products, providing molecular mass information that aids in structural elucidation researchgate.net.

Electroanalytical Techniques (e.g., Voltammetric Oxidation)

Lacidipine exhibits electroactive properties, making electroanalytical techniques, particularly voltammetry, suitable for its analysis. The dihydropyridine (B1217469) ring of Lacidipine is susceptible to oxidation, typically yielding a pyridine (B92270) derivative researchgate.netresearchgate.netuchile.clresearchgate.net. Differential pulse voltammetry (DPV) has been used to detect a well-defined oxidation peak, which is irreversible, pH-dependent, and diffusion-controlled researchgate.netresearchgate.netuchile.clresearchgate.net. Optimal peak resolution is achieved in a Britton-Robinson buffer-ethanol (70:30 v/v) mixture at pH 6, with the peak potential observed around 800 mV against an Ag-AgCl reference electrode researchgate.netresearchgate.netuchile.clresearchgate.net.

Cyclic voltammetry studies reveal a two-electron oxidation process involving two sequential one-electron releases. The initial step involves a one-electron transfer accompanied by proton release, forming a neutral radical intermediate. This radical then undergoes a facile one-electron oxidation to the protonated pyridine derivative nih.govscribd.com. This process is significant for understanding Lacidipine's antioxidant effects, as the radical intermediate is more prone to oxidation than reduction, thereby interrupting oxidative chain reactions nih.govscribd.com. Electrochemical studies have also utilized diamond electrodes, which offer superior reproducibility and signal-to-background ratios compared to glassy carbon electrodes for Lacidipine analysis researchgate.net.

Table 1: Voltammetric Oxidation Parameters of Lacidipine

ParameterValueReference(s)
Oxidation ProcessTwo-electron, irreversible, pH-dependent, diffusion-controlled researchgate.netresearchgate.netuchile.clresearchgate.netnih.govscribd.com
Optimal pH6 researchgate.netresearchgate.netuchile.clresearchgate.net
Buffer SystemBritton-Robinson buffer-ethanol (70:30 v/v) researchgate.netresearchgate.netuchile.clresearchgate.net
Peak Potential (at pH 6)~800 mV vs. Ag-AgCl researchgate.netresearchgate.netuchile.clresearchgate.net
Electrode TypeGlassy Carbon (GC), Diamond Electrodes researchgate.net
Detection Limit (GC)3.52 × 10⁻⁶ M researchgate.net
Quantitation Limit (GC)3.78 × 10⁻⁶ M researchgate.net
Detection Limit (Diamond)~100 nM researchgate.net

Method Validation Parameters (Linearity, Accuracy, Precision, Robustness, LOD, LOQ)

Various analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) and UV spectrophotometry, have been developed and rigorously validated for Lacidipine. Method validation parameters, including linearity, accuracy, precision, specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and robustness, are assessed according to International Conference on Harmonization (ICH) guidelines researchgate.netijpdr.comresearchgate.netsphinxsai.comnih.govpharmainfo.inglobalresearchonline.netresearchgate.netijcrt.org.

Table 2: Summary of Method Validation Parameters for Lacidipine Analysis

Method TypeLinearity RangePrecision (%RSD)LOD (µg/ml)LOQ (µg/ml)Recovery (%)Key References
HPLC
RP-HPLC50-250 µg/mlIntra: 0.83, Inter: 0.410.030.199.78-101.76 researchgate.netglobalresearchonline.net
RP-HPLC10-50 µg/mlIntra: 0.481, Inter: 0.4870.030.199.26-100.97 globalresearchonline.net
RP-HPLC10-50 µg mL⁻¹< 2.01.852.34>95 researchgate.net
RP-HPLC50-120 µg/mlN/AN/AN/A99.89 researchgate.net
HPTLC 1000-3500 ng/spotN/A0.011 ng/spot0.034 ng/spotN/A globalresearchonline.net
UV-Vis
Spectro. A5–30 µg/ml< 20.8022.430N/A sphinxsai.com
Spectro. B5–30 µg/ml< 22.948.98N/A sphinxsai.com
Spectro.N/A< 20.250.68N/A ijpdr.com

Note: N/A indicates data not explicitly reported or applicable in the cited source.

Linearity is typically established over concentration ranges such as 10-50 µg/ml or 50-250 µg/ml, with correlation coefficients (r²) often exceeding 0.999 researchgate.netresearchgate.netglobalresearchonline.net. Precision, assessed through intra-day and inter-day variability, consistently shows relative standard deviations (RSD) below 2% researchgate.netijpdr.comglobalresearchonline.net. Accuracy, evaluated via recovery studies, typically falls within the 98-102% range researchgate.netresearchgate.netglobalresearchonline.net. LOD and LOQ values are generally in the sub-µg/ml range for HPLC methods, demonstrating high sensitivity researchgate.netglobalresearchonline.net. Robustness studies confirm the reliability of the methods under minor variations in analytical parameters pharmainfo.inresearchgate.net.

Analysis in Biological Fluids

The accurate quantification of Lacidipine in biological fluids, such as plasma and urine, is crucial for pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are the preferred techniques due to their high sensitivity, selectivity, and speed researchgate.netnih.govnih.govnih.gov.

Methods typically involve a simple sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by chromatographic separation on a C18 column. Detection is performed using multiple reaction monitoring (MRM) mode. For instance, a UPLC-ESI-MS/MS method for human plasma reported linearity over 0.1-25 ng/mL with LOD and LOQ values of 50 pg/mL and 100 pg/mL, respectively nih.govnih.gov. Precision and accuracy were found to be well within acceptable limits (<15%) nih.gov. These bioanalytical methods are essential for understanding Lacidipine's absorption, distribution, metabolism, and excretion (ADME) profile nih.govnih.gov.

Characterization of Degradation Products and Photostability

Lacidipine, like many 1,4-dihydropyridine (B1200194) derivatives, is known to be sensitive to light researchgate.netpharmainfo.innih.govscispace.cominnovareacademics.inchem-soc.si. Photodegradation studies, often conducted under UV-A radiation, reveal that Lacidipine undergoes degradation, forming several photoproducts researchgate.netscispace.cominnovareacademics.innih.gov. The primary photodegradation products identified include the cis-isomer of Lacidipine and a photocyclic isomer researchgate.netscispace.comnih.gov.

Forced degradation studies, encompassing hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions, are employed to identify and characterize all potential degradation products researchgate.netasianpubs.orgresearchgate.net. Under acidic conditions, three degradation products have been observed, while basic conditions yield one product researchgate.netasianpubs.org. These degradants, along with photodegradation products, are typically separated using HPLC and characterized using techniques such as LC-MS, NMR, and HRMS researchgate.netasianpubs.orgresearchgate.net. The degradation pathway often involves an initial isomerization followed by cyclization reactions scispace.comchem-soc.si.

A significant aspect of Lacidipine's photochemistry is its tendency to undergo cis-trans isomerization upon exposure to light, establishing a reversible photoequilibrium researchgate.netijpdr.comsphinxsai.comscispace.cominnovareacademics.innih.govroyalsocietypublishing.org. The trans-isomer is the pharmacologically active form, whereas the cis-isomer is considered inactive tsijournals.com. This photoisomerization is a critical consideration for the storage, handling, and formulation of Lacidipine to prevent loss of potency and ensure therapeutic efficacy. The study of this photoequilibrium is fundamental to understanding the drug's photostability and developing protective strategies.

Table 3: Lacidipine Degradation Products and Characterization Methods

Degradation TypeIdentified ProductsCharacterization MethodsKey References
Photodegradation cis-isomer, photocyclic isomerHPLC, LC-MS, NMR, HRMS researchgate.netscispace.comchem-soc.sinih.gov
Acidic Hydrolysis Three degradation productsNMR, HRMS researchgate.netasianpubs.org
Basic Hydrolysis One degradation productNMR, HRMS researchgate.netasianpubs.org
General Stress Related substances (Impurities A, B, C, LC1, LC2)LC-MS researchgate.netresearchgate.net

Compound List

Lacidipine

Preclinical Research and Animal Models

Cardiovascular System Research

Cis Lacidipine (B1674219), a dihydropyridine (B1217469) calcium antagonist, demonstrates potent vasodilatory effects by blocking L-type calcium channels. medchemexpress.comacademicjournals.org This action leads to a reduction in total peripheral vascular resistance and, consequently, a decrease in blood pressure. researchgate.netresearchgate.net In animal models, the onset of this antihypertensive effect occurs within 0.5 to 1.0 hours after administration and is sustained over a 24-hour period with repeated dosing. researchgate.net

The mechanism of action involves the inhibition of voltage-dependent L-type calcium channels, which results in vasodilation. researchgate.netresearchgate.net Studies in various animal models have confirmed its long-lasting antihypertensive activity. nih.gov Furthermore, cis Lacidipine exhibits vasoprotective properties in the cardiovascular and cerebrovascular circulations in these models. researchgate.netresearchgate.net

In preclinical studies involving animal models, this compound has been shown to effectively counteract pressor responses. In pithed rats infused with angiotensin II, this compound induced dose-related decreases in blood pressure. nih.gov Similarly, studies in spontaneously hypertensive rats (SHRs) demonstrated a potent and long-acting reduction in blood pressure. nih.gov The compound's ability to inhibit pressor responses induced by exogenous angiotensin II has also been documented. europa.eu

Preclinical and clinical research suggests that calcium channel blockers, as a class, may have a favorable impact on blood pressure variability. esmed.org While specific data on this compound's effect on blood pressure variability in animal models is limited in the provided search results, the European Lacidipine Study on Atherosclerosis (ELSA) in humans indicated a relationship between visit-to-visit blood pressure variability and carotid atherosclerosis. esmed.orgahajournals.org Antihypertensive treatments, in general, can reduce blood pressure variability, often in proportion to the reduction in mean blood pressure. ahajournals.org

This compound is characterized by its high degree of vascular selectivity, showing a preference for vascular smooth muscle over cardiac tissue. academicjournals.orgresearchgate.netnih.gov In vitro and in vivo studies have demonstrated that the concentrations of this compound required to produce negative inotropic effects on the heart are significantly higher—approximately 100 times—than those needed for vasodilation. nih.gov This selectivity results in minimal cardiodepression. researchgate.netresearchgate.net Comparative studies in pithed rats have further confirmed the marked vascular selectivity of this compound when compared to other calcium channel blockers like amlodipine, verapamil (B1683045), and diltiazem (B1670644). nih.gov This high selectivity contributes to its favorable profile, causing little to no reflex tachycardia or sympathetic activation during long-term administration. researchgate.net

Atherosclerosis Models

Research utilizing Apolipoprotein E (ApoE)-deficient mice, a well-established model for atherosclerosis, has provided significant insights into the anti-atherosclerotic properties of this compound. ucl.ac.uknih.gov In these mice, this compound administration has been shown to reduce the extent of atherosclerotic lesions in the aorta. nih.govnih.gov This effect was observed without a corresponding reduction in plasma lipid levels, suggesting a mechanism of action independent of lipid metabolism. nih.govnih.gov

Further studies in ApoE-deficient mice on a high-fat diet revealed that this compound treatment significantly decreased the susceptibility of low-density lipoprotein (LDL) to oxidation. ucl.ac.uknih.gov This antioxidant activity is considered a key contributor to its anti-atherogenic effects. ucl.ac.uknih.gov Additionally, this compound was found to reduce plasma concentrations of the proatherogenic peptide endothelin in these models. medchemexpress.comnih.gov The protective effects of this compound in preventing the development of atherosclerosis in ApoE-deficient mice may also involve the preservation of endothelial function and a reduction in oxidative stress. researchgate.net

Table of Research Findings in ApoE-deficient Mice:

Finding Effect of this compound Reference
Atherosclerotic Lesions Reduction in the extent of aortic lesions nih.govnih.gov
Plasma Lipids No significant effect on plasma lipid levels nih.govnih.gov
LDL Oxidation Decreased susceptibility of LDL to oxidation ucl.ac.uknih.gov
Plasma Endothelin Dose-dependent reduction in concentrations medchemexpress.comnih.gov
Endothelial Function Prevention of endothelial dysfunction researchgate.net
Oxidative Stress Reduction in markers of oxidative stress researchgate.net

Effects on Plasma Endothelin Levels

Studies in animal models have investigated the effect of lacidipine on plasma endothelin levels, particularly in the context of atherosclerosis. In apoE-deficient mice, a model for studying atherosclerosis, treatment with lacidipine was observed to influence plasma endothelin levels. ucl.ac.uk Specifically, in these mice fed a standard diet, lacidipine treatment was associated with a reduction in plasma endothelin. ucl.ac.uk Another study involving salt-loaded stroke-prone hypertensive rats also demonstrated that lacidipine could prevent the increase in preproendothelin-1 mRNA, which is a precursor to endothelin. viamedica.pl This effect was noted alongside the prevention of structural and functional changes in the aorta. viamedica.pl

Table 1: Effect of Lacidipine on Plasma Endothelin in Animal Models

Animal ModelKey FindingsReference
ApoE-deficient miceReduced plasma endothelin levels. ucl.ac.uk
Salt-loaded stroke-prone hypertensive ratsPrevented the increase of preproendothelin-1 mRNA. viamedica.pl

Reduction of Lesion Area and Plaque Formation

Preclinical evidence suggests that lacidipine possesses anti-atherosclerotic properties, contributing to the reduction of lesion area and plaque formation. ucl.ac.uknih.gov In animal models such as the hamster and the apoE-deficient mouse fed a standard diet, lacidipine treatment reduced the extent of atherosclerotic activity. ucl.ac.uk This effect was observed even without a concurrent reduction in hypercholesterolemia. ucl.ac.uk The European Lacidipine Study on Atherosclerosis (ELSA) also indicated that lacidipine treatment resulted in significantly lower atherosclerotic progression and less frequent plaque formation compared to atenolol (B1665814) in patients who completed the four-year study. researchgate.net Furthermore, in a model of early atherosclerosis without the presence of hypercholesterolemia or hypertension, lacidipine treatment significantly prevented collar-induced intimal thickening. nih.gov These findings suggest that lacidipine may influence the atherogenic process through mechanisms independent of blood pressure and lipid metabolism. nih.gov

Role of Nitric Oxide System

The nitric oxide (NO) system appears to play a significant role in the vascular protective effects of lacidipine. ucl.ac.uknih.gov Research in salt-sensitive Dahl-S rats has shown that lacidipine can enhance endothelial NO activity. nih.gov This effect was observed even at doses that did not control the development of hypertension, suggesting that the activation of the NO system is a component of lacidipine's positive influence on vascular structure and function. nih.gov Further studies in apoE-deficient mice have demonstrated that lacidipine can maintain endothelial nitric oxide levels, which is protective against vascular injury. ucl.ac.uk In hypertensive patients, treatment with lacidipine has been shown to decrease the activity of inducible nitric oxide synthase (iNOS) in macrophages, which may contribute to reducing oxidative damage to the endothelium. nih.gov

Kidney Injury Models

Protection of HKCs from Apoptosis

In vitro models of renal injury have been utilized to explore the potential protective effects of lacidipine on kidney cells. nih.gov Studies on human kidney cells (HKCs) have shown that lacidipine can protect these cells from apoptosis (programmed cell death) induced by ATP depletion and recovery, which mimics ischemia-reperfusion injury. nih.gov Treatment with lacidipine was found to attenuate the proportion of early apoptosis in HKCs subjected to these conditions. nih.gov This suggests a direct protective role of lacidipine on kidney cells independent of its systemic effects.

Modulation of Caspase-3 Pathway

The protective effect of lacidipine against apoptosis in human kidney cells is mediated, at least in part, through the modulation of the caspase-3 pathway. nih.gov Caspase-3 is a key executioner enzyme in the apoptotic process. mdpi.com Research has demonstrated that lacidipine treatment attenuates the activity of caspase-3 that is induced by ATP depletion and recovery in HKCs. nih.gov Furthermore, lacidipine was found to decrease the expression of the pro-apoptotic protein Bax and cytochrome c, while significantly increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation of key proteins in the caspase-3 pathway underscores a potential mechanism for lacidipine's protective effects in kidney injury models. nih.gov

Table 2: Modulation of Apoptotic Factors by Lacidipine in Human Kidney Cells

FactorEffect of Lacidipine TreatmentReference
Caspase-3 ActivityAttenuated nih.gov
Bax ExpressionDecreased nih.gov
Cytochrome c ExpressionDecreased nih.gov
Bcl-2 ExpressionIncreased nih.gov

Inflammation and Immune Response Models

Recent research has begun to explore the role of lacidipine in modulating inflammation and the immune response, particularly in the context of cancer. A recent study identified that the calcium channel blocker lacidipine can inhibit the enzymatic activity and expression of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a rate-limiting enzyme in tryptophan metabolism and is implicated in tumor immunity. nih.gov In a breast cancer model, lacidipine was shown to activate effector T cells and incapacitate regulatory T cells (Tregs). nih.gov This action helps to augment the anti-tumor effect of chemotherapeutic agents by converting immunologically "cold" tumors into "hot" tumors. nih.gov This suggests a novel function for lacidipine in metabolic immunotherapy. nih.gov

DSS-induced Colitis Mouse Model

Lacidipine has been investigated for its potential therapeutic effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, which mimics ulcerative colitis (UC) in humans. researchgate.netresearchgate.netredoxis.se In this model, the administration of DSS in drinking water is toxic to the colonic epithelial cells, leading to intestinal inflammation, bloody diarrhea, and ulcerations. redoxis.se

Studies have shown that lacidipine treatment can mitigate colon lesions and reduce inflammatory markers in mice with DSS-induced colitis. researchgate.netresearchgate.netnih.gov The protective effects observed suggest a potential role for lacidipine in alleviating the symptoms of UC. researchgate.netnih.gov The DSS model is widely used in inflammatory bowel disease (IBD) research due to its simplicity, reproducibility, and the ability to induce a chronic, relapsing condition with repeated cycles of administration. redoxis.se

Modulation of NF-κB and Notch Signaling Pathways

The mechanism behind lacidipine's protective effects in the colitis model appears to involve the modulation of key inflammatory signaling pathways. researchgate.netresearchgate.netnih.gov Research has identified that lacidipine can effectively inhibit the phosphorylation of p65 and IκBα, which are key components of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov The NF-κB pathway is a critical regulator of inflammatory responses. nih.govfrontiersin.org

Furthermore, target analysis revealed a significant enrichment of the Notch signaling pathway in response to lacidipine treatment. researchgate.netresearchgate.netnih.gov Lacidipine was found to inhibit the activation of both NF-κB and Notch signaling in the colons of DSS-stimulated mice. researchgate.netresearchgate.netnih.gov The Notch pathway is known to be involved in the differentiation of intestinal stem cells and the maintenance of the intestinal mucosal barrier, and its dysregulation is linked to chronic colitis. nih.govfrontiersin.org

Table 1: Effects of Lacidipine on Signaling Pathways in DSS-Induced Colitis

Pathway Key Proteins Modulated Observed Effect Reference
NF-κB p65, IκBα Inhibition of phosphorylation researchgate.netnih.gov
Notch Not specified Inhibition of activation researchgate.netresearchgate.netnih.gov

Parasitic Infection Models (e.g., Leishmaniasis, Trypanosomiasis)

The therapeutic potential of lacidipine has also been explored in animal models of parasitic diseases, specifically visceral leishmaniasis caused by Leishmania donovani and African trypanosomiasis caused by Trypanosoma brucei. nih.govconicet.gov.arfrontiersin.org

In a BALB/c mouse model of established visceral leishmaniasis, oral administration of lacidipine demonstrated significant inhibitory activity on the in vitro and in vivo growth of L. donovani parasites. nih.gov The antileishmanial effect was associated with a dose-dependent inhibition of oxygen consumption and the activation of caspase 3-like protease, suggesting it induces programmed cell death in the parasites. nih.gov Notably, this effect was not correlated with the drug's calcium channel blocking activity, as other calcium channel blockers like verapamil and diltiazem were ineffective. nih.gov The presence of a phenyl-1,4-dihydropyridine ring in lacidipine is thought to be crucial for its antileishmanial activity. nih.gov

Regarding trypanosomiasis, while specific studies on cis-lacidipine are not detailed, research into related compounds and disease models provides context. Human African trypanosomiasis involves parasites crossing the blood-brain barrier, leading to neurological complications. nih.gov The skin has also been identified as a significant reservoir for Trypanosoma brucei. elifesciences.org Diagnostic and treatment strategies are continually being developed for these complex parasitic infections. frontiersin.orgnih.govplos.org

Toxicological Studies in Animals (Reversible Pharmacological Effects)

Toxicological assessments in various animal models have been conducted to understand the safety profile of lacidipine.

Myocardial Contractility

As a calcium channel blocker, the primary pharmacological target of lacidipine is the cardiovascular system. fda.govresearchgate.net Studies in conscious dogs have shown that lacidipine can affect myocardial contractility and cardiac output. fda.gov In general, calcium channel blockers can induce systemic vasodilation, which in turn can lead to reflex increases in heart rate and contractility. researchgate.netnih.gov Preclinical cardiovascular safety assessments are crucial to identify potential adverse effects on heart function. nih.govcriver.com

Gingival Hyperplasia

Drug-induced gingival overgrowth, or hyperplasia, is a known side effect associated with certain classes of drugs, including some calcium channel blockers. jmc.gov.jonih.govvcacanada.commdpi.com This condition is characterized by an abnormal increase in the number of cells in the gum tissue. vcacanada.com While specific studies on cis-lacidipine-induced gingival hyperplasia in animal models were not found, the phenomenon is well-documented for other calcium channel blockers like nifedipine (B1678770). jmc.gov.jomdpi.com The underlying mechanism is thought to involve the drug's effect on gingival fibroblast metabolism, leading to an accumulation of extracellular matrix. nih.govnih.gov

Carcinogenicity Studies and Interstitial Cell Tumors

Long-term carcinogenicity studies are a standard part of preclinical safety assessment for pharmaceuticals. toxicology.org In studies conducted on F344 rats, an increased incidence of interstitial cell tumors (Leydig cell tumors) of the testis has been observed with some compounds. nih.govresearchgate.net The spontaneous occurrence of these tumors in control rats is a known phenomenon. nih.govpsu.edu A review of National Toxicology Program studies showed that spontaneously arising islet cell tumors in F344/N rats have a notable incidence. nih.gov Specific carcinogenicity data for cis-lacidipine regarding interstitial cell tumors was not available in the provided search results.

Reproductive and Developmental Toxicity

Specific preclinical investigations centered exclusively on the reproductive and developmental toxicity of the cis-isomer of lacidipine are not found in publicly available scientific literature. The cis-isomer is widely regarded as the inactive form of the drug. simulations-plus.com Research into reproductive effects has been performed on lacidipine, which is primarily composed of the pharmacologically active trans-isomer.

In animal studies with rats and rabbits, lacidipine did not demonstrate teratogenic effects or growth impairment. nih.gov However, at dosages considerably above the therapeutic range, evidence of maternal toxicity was noted, which resulted in increased pre- and post-implantation losses and potential delays in the ossification process in these animal models. nih.gov

Preclinical data from animal studies suggest that the administration of lacidipine may lead to a prolongation of the gestational period and could result in extended and difficult labor. nih.gov This outcome is understood to be a direct result of lacidipine's pharmacological activity, specifically its ability to relax uterine muscle. nih.gov The possibility of lacidipine inducing relaxation of the uterine muscle at term is a significant consideration derived from these animal findings. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modelling

Physiologically based pharmacokinetic (PBPK) modeling serves as a critical tool for simulating and forecasting the pharmacokinetic (PK) behavior of lacidipine. As a Biopharmaceutics Classification System (BCS) Class II drug, lacidipine is defined by its low solubility and high permeability. rsc.orgsimulations-plus.com These advanced models incorporate the compound's physicochemical properties, formulation details, and the physiological parameters of the species being studied to predict the drug's absorption, distribution, metabolism, and elimination. researchgate.net PBPK models for lacidipine have been constructed and validated in several species, including rats and dogs, to confirm the precision of PK predictions. rsc.org This modeling work is concentrated on the active trans-isomer of lacidipine, which is characterized by its poor water solubility and significant first-pass metabolism. simulations-plus.com

A primary use of PBPK modeling for lacidipine involves the extrapolation of pharmacokinetic data across species, most notably from preclinical models like the dog to humans. rsc.org Scientists have successfully created and validated PBPK models in dogs, which are then scaled to forecast human pharmacokinetic profiles. simulations-plus.comrsc.org This scaling is achieved by substituting the physiological parameters of the dog (such as tissue volumes and blood flow rates) with corresponding human data, while the drug-specific parameters are maintained. plos.orgfarad.org

This extrapolation technique enables the prediction of human plasma concentration-time curves for different lacidipine formulations using preclinical data. rsc.org For example, a validated PBPK model in dogs was effectively used to foresee the human pharmacokinetics of three distinct immediate-release tablet formulations. The predicted plasma profiles for one formulation aligned well with previously published human clinical data, thereby confirming the dependability of this interspecies scaling method. simulations-plus.comrsc.org

The following interactive table details the typical input parameters utilized to construct a PBPK model for lacidipine in dogs.

ParameterValueSource
Molecular Weight (MW) 455.55Literature Data
LogP 5.51Literature Data
Dog Permeability (Peff) 2.5 x 10⁻⁴ cm/secLiterature Data
Mean Particle Radius 25 µmLiterature Data
Mean Precipitation Time 900 secLiterature Data
Particle Density 1.2 g/mLLiterature Data
Diffusion Coefficient 5.0 x 10⁻⁶ cm²/secCalculated by Software
Unbound Fraction (fu) 0.05Literature Data
Blood-to-Plasma Ratio 0.55Predicted by Software
Table adapted from Yang et al., 2017. nih.gov

Research has demonstrated that by merging the biorelevant dissolution profiles of various lacidipine formulations with a validated PBPK model, it becomes feasible to quantitatively and accurately predict the plasma concentration-time profiles after oral administration. rsc.org This integrated approach aids in deciphering how different formulation technologies affect the drug's in vivo behavior and facilitates the selection of the most suitable in vitro dissolution tests for creating robust in vitro-in vivo correlations (IVIVCs). simulations-plus.comsimulations-plus.com

Clinical Research and Therapeutic Applications Excluding Dosage/administration

Efficacy in Essential Hypertension

Comparison with Other Antihypertensive Agents (e.g., Atenolol (B1665814), Enalapril (B1671234), Thiazide Diuretics)

Randomized, well-controlled trials have established that the antihypertensive efficacy of cis lacidipine (B1674219) is comparable to that of other major classes of antihypertensive drugs, including beta-blockers like atenolol, ACE inhibitors such as enalapril, and thiazide diuretics. laegemiddelstyrelsen.dk

In comparative studies, cis lacidipine has been shown to be at least as effective as atenolol in reducing blood pressure. cidg.org.nz One randomized, double-blind, four-way crossover study assessing the interaction between lacidipine and atenolol in patients with mild to moderate hypertension found that the co-administration of both drugs produced a significant additive effect in lowering blood pressure compared to either drug alone. clinicaltrials.gov

When compared to the ACE inhibitor enalapril, both drugs have been shown to prevent left ventricular hypertrophy in spontaneously hypertensive rats. However, lacidipine was found to be unique in its ability to significantly decrease the size of cardiomyocytes. nih.gov In a large database analysis of home blood pressure monitoring, the combination of lercanidipine (B1674757) (a similar dihydropyridine (B1217469) calcium channel blocker) and enalapril was more effective at lowering blood pressure than either monotherapy. patsnap.com

Studies comparing lacidipine with thiazide diuretics, such as hydrochlorothiazide (B1673439), in elderly patients with systolic hypertension have shown that while the diuretic may have a slightly greater effect on systolic blood pressure, the combination of the two drugs is additive and more effective than either agent alone. researchgate.net

Comparison AgentKey FindingsCitation
AtenololComparable efficacy in blood pressure reduction. Additive effect when used in combination. laegemiddelstyrelsen.dkcidg.org.nzclinicaltrials.gov
EnalaprilSimilar prevention of left ventricular hypertrophy; lacidipine uniquely reduces cardiomyocyte size. laegemiddelstyrelsen.dknih.gov
Thiazide DiureticsCombination therapy is more effective than monotherapy. laegemiddelstyrelsen.dkresearchgate.net

Long-Term Benefits and Safety Profile

Long-term treatment with this compound has been associated with sustained blood pressure control and a favorable safety profile. nih.gov Studies with follow-up periods of four to five years in patients with essential or isolated systolic hypertension have shown that the incidence of cardiovascular events and mortality with lacidipine is similar to that observed with chlorthalidone (B1668885) or atenolol. laegemiddelstyrelsen.dk

A notable long-term investigation, the European Lacidipine Study on Atherosclerosis (ELSA), randomized 2,334 hypertensive patients to four years of therapy with either lacidipine or atenolol. laegemiddelstyrelsen.dk The study demonstrated that lacidipine was associated with significantly lower progression of atherosclerosis and plaque formation in the carotid arteries compared to atenolol in patients who completed the full four years of the study. laegemiddelstyrelsen.dk Although the primary efficacy variable (mean change in carotid artery intima-media thickness) did not reach statistical significance for the entire study population, these findings suggest a potential anti-atherosclerotic benefit of lacidipine beyond its blood pressure-lowering effects. laegemiddelstyrelsen.dk

Studies in Specific Patient Populations

The therapeutic utility of this compound has been investigated in several specific patient populations, demonstrating its efficacy and particular advantages in these groups.

Diabetic Hypertensive Patients

This compound has been shown to be an effective and well-tolerated antihypertensive agent in patients with type 2 diabetes and mild-to-moderate hypertension. ecgwaves.com A prospective, multicenter study involving 290 such patients found that lacidipine treatment significantly reduced both systolic and diastolic blood pressure over a 12-week period. ecgwaves.com

Interestingly, this study also observed a significant decrease in monocyte chemo-attractant protein-1 (MCP-1) levels, an inflammatory marker, suggesting a potential anti-inflammatory effect of lacidipine. ecgwaves.com Another study in diabetic hypertensive patients demonstrated that lacidipine not only reduced 24-hour blood pressure but also decreased blood pressure variability, which was accompanied by an improvement in baroreflex sensitivity. njppp.com

Study ParameterFindingCitation
Blood Pressure ReductionSignificant reduction in both systolic and diastolic blood pressure. ecgwaves.com
Blood Pressure VariabilityReduced 24-hour, daytime, and nighttime blood pressure variability. njppp.com
Inflammatory MarkersSignificant decrease in MCP-1 levels. ecgwaves.com
Baroreflex SensitivityImprovement in baroreflex sensitivity. njppp.com

Patients with Renal Transplant (Cyclosporin-induced effects)

Hypertension is a common and serious side effect of the immunosuppressant drug cyclosporin, which is widely used in organ transplantation. The mechanism of cyclosporin-induced hypertension is complex, involving widespread vasoconstriction and effects on renal function. Calcium channel blockers are often used as an effective therapy for this condition. While some calcium channel blockers can interfere with the metabolism of cyclosporin, leading to increased levels of the immunosuppressant, studies have suggested that lacidipine does not significantly alter cyclosporine concentrations. This makes it a potentially safer option in this patient population compared to other calcium channel blockers like amlodipine, which has been shown to increase cyclosporine levels.

Patients with Congenital or Acquired QT Prolongation

The use of this compound in patients with congenital or acquired QT prolongation requires caution. As with other dihydropyridine calcium channel antagonists, it is advised that lacidipine be used with care in individuals with a known history of QT prolongation. laegemiddelstyrelsen.dk Some sources classify lacidipine as a QT-prolonging drug. njppp.com

An experimental study in rats investigated the effects of lacidipine and enalapril on the QT interval. nih.gov While both drugs effectively lowered blood pressure and reduced left ventricular weight in spontaneously hypertensive rats, only enalapril corrected the prolonged QT duration. nih.gov Interestingly, lacidipine did not influence the prolonged QT interval in these hypertensive rats and even prolonged the QT interval in normotensive rats. nih.gov These findings suggest that the effects of antihypertensive drugs on ventricular repolarization are complex and not solely dependent on blood pressure reduction or regression of cardiac hypertrophy. nih.gov Therefore, careful consideration and monitoring are warranted when prescribing lacidipine to patients with or at risk for QT prolongation.

Patients with Poor Cardiac Reserve

Lacidipine has been investigated for its potential therapeutic benefits in patients with poor cardiac reserve, a condition often associated with congestive heart failure. As a dihydropyridine calcium channel antagonist, its high vasoselectivity is a key characteristic. nih.gov

In a prospective, double-blind, randomized, placebo-controlled, parallel-group study, the effects of lacidipine were evaluated in 25 patients with congestive heart failure who remained symptomatic despite long-term therapy with angiotensin-converting enzyme (ACE) inhibitors, digoxin (B3395198), and diuretics. nih.gov After eight weeks of treatment, patients receiving lacidipine demonstrated a statistically significant increase in cardiac output (p < 0.01) and a significant reduction in vascular resistance (p < 0.02) compared to the placebo group. nih.gov Notably, these hemodynamic improvements were not accompanied by significant changes in filling pressures or heart rate. nih.gov

Furthermore, the study observed a significant reduction in the arteriovenous oxygen content difference in the lacidipine group (p < 0.01) without significant alterations in arterial oxygenation, suggesting an increase in blood flow that was not due to pulmonary shunting. nih.gov Peak oxygen consumption during cardiopulmonary exercise testing also increased significantly in patients treated with lacidipine (p < 0.02). nih.gov Importantly, these beneficial effects were achieved without significant changes in neurohumoral parameters, and analysis of right and left ventricular ejection fractions revealed no cardiodepressant effects. nih.gov Caution is generally advised when using calcium channel antagonists in patients with poor cardiac reserve. tevauk.commims.com

Table 1: Hemodynamic Effects of Lacidipine in Patients with Poor Cardiac Reserve

Parameter Lacidipine Group (Change from Baseline) Placebo Group (Change from Baseline) Statistical Significance (p-value)
Cardiac Output Significantly Higher Increase - < 0.01
Vascular Resistance Significantly Greater Reduction - < 0.02
Filling Pressures No Significant Change No Significant Change Not Significant
Heart Rate No Significant Change No Significant Change Not Significant
Arteriovenous Oxygen Content Difference Significantly Reduced - < 0.01
Peak Oxygen Consumption Significantly Increased - < 0.02

Hepatic Impairment Considerations

The metabolism of cis-lacidipine is a critical consideration in patients with hepatic impairment. Lacidipine is eliminated primarily through hepatic metabolism, undergoing extensive first-pass metabolism in the liver. tevauk.comnih.gov This results in an absolute bioavailability of approximately 10%. tevauk.comnih.gov

In individuals with impaired liver function, the antihypertensive effect of lacidipine may be increased. tevauk.com Studies have shown that the systemic availability of lacidipine is increased in patients with impaired hepatic function. nih.gov Due to its extensive hepatic metabolism, caution is advised when administering lacidipine to this patient population. tevauk.comtruemeds.in

Clinical Pharmacokinetics and Pharmacodynamics

The dose linearity of lacidipine's pharmacokinetics has been evaluated in healthy volunteers. An open, randomized, four-way cross-over trial administered single doses of 2, 4, 6, and 8 mg of lacidipine, and multiple doses of 2, 4, and 6 mg for 8 days. nih.govresearchgate.net

After single doses, a trend of greater than proportional exposure was observed with increasing doses, although no statistically significant deviation from linearity was found except for the 8 mg dose, which is outside the recommended therapeutic range. nih.govresearchgate.net Following repeated administration within the therapeutic range of 2-6 mg once daily, lacidipine exhibited linear kinetics. nih.govresearchgate.net There was no statistically significant difference between the area under the concentration-time curve (AUC) to infinity on day 1 and the AUC over the administration interval at steady state on day 8, suggesting time-invariance of its pharmacokinetics. nih.govresearchgate.net

Table 2: Geometric Least Square Mean Pharmacokinetic Parameters of Lacidipine After Repeated Doses

Dose Cmax (µg/L) (95% CI) AUCτ (µg·h/L) (95% CI)
2 mg 1.76 (1.46-2.12) 5.29 (4.57-6.11)
4 mg 3.56 (2.96-4.29) 11.42 (9.87-13.20)
6 mg 5.23 (4.34-6.30) 17.55 (15.18-20.29)

Cmax: Maximum plasma concentration; AUCτ: Area under the concentration-time curve over the administration interval at steady state; CI: Confidence Interval

The administration of lacidipine has been shown to influence the renin-angiotensin-aldosterone system (RAAS). youtube.comyoutube.comyoutube.com Acute vasodilation caused by calcium antagonists can lead to a reflex activation of the sympathetic nervous and renin-angiotensin systems. nih.gov

In a study involving normotensive subjects, a single dose of lacidipine did not have a statistically significant effect on plasma renin activity (PRA) at any time point. nih.gov However, after multiple doses, PRA at 2 hours post-dose was significantly higher than that after placebo (P=0.039). nih.gov Although not statistically significant, PRA also tended to be higher at 6 and 24 hours post-dose. nih.gov This suggests a reflex activation in response to vasodilation. nih.gov

In salt-loaded stroke-prone spontaneously hypertensive rats, low dosages of lacidipine inhibited the paradoxical increases in plasma renin activity (PRA) and renin mRNA in the kidney. nih.gov The lowest dosage of lacidipine restored the physiological downregulation of renin production by high salt. nih.gov However, the highest doses increased PRA and kidney levels of renin mRNA even more than in the absence of drug treatment. nih.gov

Pharmacoeconomic and Health Outcomes Research

Pharmacoeconomic studies are crucial for evaluating the value of pharmaceutical interventions by comparing their costs and outcomes to aid in informed decision-making for resource allocation in healthcare. propharmaresearch.com

A significant body of health outcomes research for lacidipine comes from the European Lacidipine Study on Atherosclerosis (ELSA). ahajournals.orgnih.gov This randomized, double-blind, 4-year trial compared the effects of lacidipine with atenolol on carotid intima-media thickness in 2,334 patients with hypertension. nih.gov The study found that lacidipine demonstrated significantly lower atherosclerotic progression and plaque formation compared with atenolol in patients who completed the full four years of therapy. nih.gov However, the between-group differences in the primary efficacy variable (mean change in carotid artery intima-media thickness) did not reach statistical significance in the intent-to-treat population. nih.gov

During long-term treatment for four or five years in patients with isolated systolic hypertension or essential hypertension, the incidence of cardiovascular events and mortality with lacidipine was similar to that with chlorthalidone or atenolol. nih.gov The ELSA trial also provided data on visit-to-visit blood pressure variability, concluding that the mean reduction in blood pressure is prognostically important in improving cardiovascular outcomes, while the variation in blood pressures had no effect on pertinent cardiovascular outcomes in this cohort of patients with mild to moderate hypertension. ahajournals.org

Future Research Directions and Unexplored Avenues

Investigation of Novel Pharmacological Targets and Signaling Pathways

While the primary mechanism of the active lacidipine (B1674219) isomer involves blocking L-type calcium channels, its full pharmacological profile may be more complex. selleckchem.com Research has indicated that lacidipine exhibits antioxidant properties and can modulate the expression of genes like endothelin-1 (B181129) (ET-1), independent of its blood pressure-lowering effects. nih.govnih.gov

Future investigations should focus on whether cis-lacidipine interacts with L-type calcium channels and, if so, with what affinity and kinetics compared to the trans-isomer. Beyond this primary target, it is crucial to explore novel targets and signaling pathways. Research should systematically screen cis-lacidipine against a broad panel of receptors, enzymes, and ion channels to uncover any unique pharmacological activities. For instance, studies could examine its influence on other calcium channel subtypes, its potential to modulate intracellular calcium homeostasis through mechanisms other than channel blockade, and its impact on pathways related to oxidative stress and inflammation, which are implicated in various cardiovascular and non-cardiovascular diseases. selleckchem.comnih.gov

Development of Advanced Delivery Systems for Targeted Therapy

The poor aqueous solubility and low oral bioavailability of lacidipine have prompted the development of advanced drug delivery systems. nih.gov Current research has successfully formulated nanostructured lipid carriers (NLCs) and self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its absorption and therapeutic effect. nih.govju.edu.sa

Characteristics of Advanced Lacidipine Delivery Systems
Delivery SystemKey FindingsPotential Future Application for cis-Lacidipine
Nanostructured Lipid Carriers (NLCs)Optimized NLCs showed a particle size of 191.0 ± 5.89 nm, high entrapment efficiency (90% ± 3.69%), and achieved a 3.45-fold higher relative oral bioavailability compared to a drug dispersion. ju.edu.saFormulating cis-lacidipine in NLCs to enable initial pharmacokinetic and efficacy studies.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)Optimized SNEDDS formed droplets of 41 nm, released over 80% of the drug within 15 minutes, and resulted in a 2.5-fold higher oral bioavailability than a marketed tablet. nih.govDevelopment of targeted SNEDDS that could deliver cis-lacidipine specifically to tissues where it may have a unique effect, minimizing systemic exposure.

Future research should not only adapt these technologies for cis-lacidipine but also aim for more sophisticated, targeted delivery. This includes developing nanoparticles functionalized with ligands that recognize specific cell surface receptors in diseased tissues (e.g., atherosclerotic plaques, hypertrophied cardiac tissue). iipseries.orgastrazeneca.com Such targeted systems would be invaluable for investigating the localized biological effects of cis-lacidipine, potentially minimizing off-target effects and allowing for a precise exploration of its therapeutic or toxicological properties at the tissue level.

Exploration of cis-Lacidipine in Combination Therapies for Complex Diseases

Combination therapy is a cornerstone of managing complex diseases like hypertension, particularly in high-risk patients. researchgate.net Lacidipine has been studied in combination with various other antihypertensive agents, demonstrating additive efficacy and, in some cases, additional benefits on endothelial function and oxidative stress. nih.govnih.gov

Summary of Selected Lacidipine Combination Therapy Studies
Combination AgentsPatient PopulationKey FindingsReference
Lacidipine + CandesartanObese hypertensive patientsThe combination improved endothelial function, reduced oxidative stress markers (8-iso-PgF2α), and decreased immune activation (TNF-α/sTNF-αRI ratio). nih.gov nih.gov
Lacidipine + Hydrochlorothiazide (B1673439)Elderly patients with systolic hypertensionThe effects of the two drugs on blood pressure were additive, with the combination being significantly more effective than either monotherapy. nih.gov nih.gov
Lacidipine + Atenolol (B1665814)Hypertensive patientsIn the ELSA study, lacidipine was more effective than atenolol in slowing the progression of carotid atherosclerosis, despite a smaller reduction in ambulatory blood pressure. nih.gov nih.gov

A significant unexplored avenue is the role of cis-lacidipine within these combinations. Future studies should investigate whether the presence of cis-lacidipine alters the efficacy or tolerability of combination regimens. It is conceivable that the cis-isomer could have neutral, antagonistic, or even synergistic effects when combined with other cardiovascular drugs. Research into fixed-dose combinations containing a controlled ratio of cis- and trans-lacidipine could be undertaken to determine if an optimized isomeric composition can enhance therapeutic outcomes in complex conditions like metabolic syndrome or heart failure.

Advanced Stereochemical Investigations and Isomer-Specific Effects

Stereochemistry plays a pivotal role in drug action, as different isomers of a chiral or geometric molecule can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. nih.govnih.gov For lacidipine, the key stereochemical feature is the cis-trans (Z/E) isomerism at the cinnamate (B1238496) double bond. While the trans-isomer is known to be the active component, the biological properties of the cis-isomer are virtually unknown. researchgate.net

Future research must prioritize the following:

Isolation and Purification: Development of robust methods to isolate and purify cis-lacidipine in sufficient quantities for preclinical testing.

Pharmacokinetic Characterization: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of cis-lacidipine. It is crucial to understand if it is metabolized differently from the trans-isomer and whether it can convert back to the trans-isomer in vivo. nih.gov

Toxicology Assessment: A thorough evaluation of the potential toxicity of cis-lacidipine is necessary to ensure that its presence as a photo-degradation product does not pose a safety risk.

Computational Modeling and In Silico Drug Design for Lacidipine Derivatives

Computational modeling offers powerful tools to predict molecular interactions and guide drug discovery. researchgate.net For lacidipine, mathematical models have been used to analyze its kinetics and high potency, suggesting that its high membrane partition contributes significantly to its duration of action. nih.gov

Future in silico research should be directed towards:

Modeling cis-Lacidipine Interactions: Building a three-dimensional model of cis-lacidipine and performing docking studies with the L-type calcium channel and other potential biological targets. This could predict its binding affinity and orientation, providing a rationale for subsequent experimental validation.

Structure-Activity Relationship (SAR) Studies: Using computational methods to design novel derivatives of both cis- and trans-lacidipine. The goal would be to create compounds with enhanced target selectivity, improved pharmacokinetic properties, or novel mechanisms of action.

Predictive Toxicology: Employing in silico models to predict the potential toxicity and adverse effects of cis-lacidipine and newly designed derivatives, helping to prioritize compounds for synthesis and testing.

These computational approaches can accelerate the exploration of lacidipine's chemical space, making the search for more effective and safer cardiovascular drugs more efficient.

Personalized Medicine Approaches based on Pharmacogenomics

Pharmacogenomics investigates how genetic variations influence individual responses to medications. mdpi.com This field holds the promise of tailoring drug therapy to a patient's unique genetic makeup, thereby maximizing efficacy and minimizing adverse reactions. youtube.com To date, specific pharmacogenomic studies on lacidipine are lacking.

Future research in this area should focus on:

Identifying Genetic Variants: Conducting studies to identify single nucleotide polymorphisms (SNPs) in genes that may affect lacidipine's pharmacokinetics (e.g., metabolizing enzymes like CYP3A4, drug transporters) and pharmacodynamics (e.g., subunits of the L-type calcium channel).

Isomer-Specific Pharmacogenomics: Investigating whether identified genetic variants have a differential impact on the metabolism and activity of cis-lacidipine versus trans-lacidipine. It is possible that a genetic variation could alter the metabolic pathway of one isomer but not the other.

Genotype-Guided Therapy Trials: Once key genetic markers are identified, prospective clinical trials could be designed to test whether a genotype-based approach to lacidipine therapy leads to better blood pressure control and improved clinical outcomes.

Longitudinal Observational Studies on Cardiovascular and Non-Cardiovascular Outcomes

Long-term studies are essential for understanding the full clinical impact of a drug beyond its primary indications. The European Lacidipine Study on Atherosclerosis (ELSA) was a landmark 4-year trial that provided strong evidence for lacidipine's anti-atherosclerotic effects, showing it slowed the progression of carotid intima-media thickness more effectively than the beta-blocker atenolol. nih.govahajournals.org Another long-term follow-up study was designed to gather data on its metabolic effects. clinicaltrials.gov

Building on this foundation, future longitudinal studies should aim to:

Confirm Long-Term Benefits: Conduct larger and longer-term observational studies or randomized controlled trials to confirm the cardiovascular benefits observed in ELSA, particularly regarding major adverse cardiovascular events (MACE) like myocardial infarction and stroke.

Investigate Non-Cardiovascular Outcomes: Given lacidipine's antioxidant and other pleiotropic effects, future studies should explore its potential impact on non-cardiovascular outcomes. This could include investigating its effects on cognitive function, renal protection, and metabolic parameters over many years of treatment.

Monitor Isomer Ratios: In future long-term studies, it may be insightful to develop methods to monitor the plasma concentrations of both cis- and trans-lacidipine in patients to determine if the in vivo formation of the cis-isomer correlates with any specific long-term outcomes, either beneficial or adverse.

Q & A

What experimental methodologies are used to elucidate cis Lacidipine's mechanism of action as a calcium channel antagonist?

Basic Research Focus
To study this compound's mechanism, researchers employ radioligand binding assays to measure its affinity for L-type calcium channels in vascular smooth muscle. Functional assays, such as measuring inhibition of potassium-evoked contractions in isolated rat aorta, provide kinetic parameters (e.g., association/dissociation constants) . In silico molecular dynamics simulations further clarify interactions with lipid bilayers and conformational changes in membrane-bound states . These methods are complemented by electrophysiological studies to assess voltage-dependent channel blocking.

How should clinical trials be designed to evaluate this compound's efficacy in hypertensive populations?

Basic Research Focus
Trials should follow randomized controlled trial (RCT) protocols with double-blinding to minimize bias. Key endpoints include systolic/diastolic blood pressure reduction and safety metrics (e.g., adverse events). Stratify participants by hypertension severity and comorbidities. Use meta-analytical frameworks (e.g., Cochrane Collaboration guidelines) to systematically aggregate data from databases like Medline, Embase, and CNKI, ensuring heterogeneity testing (I² statistic) and sensitivity analysis . Include placebo or active comparators (e.g., other dihydropyridines) for relative efficacy assessment.

How can contradictory findings regarding this compound's antioxidant effects in oxidative lung injury models be resolved?

Advanced Research Focus
Contradictions arise from variations in model systems (e.g., favipiravir-induced vs. ischemia-reperfusion injury) and antioxidant markers measured (e.g., tGSH vs. SOD/CAT). Researchers should:

  • Standardize protocols for oxidative stress induction and sampling timelines.
  • Compare results across multiple models (e.g., lung, liver, cardiac tissues) to identify tissue-specific effects .
  • Use multivariate regression to isolate confounding variables (e.g., dosing schedules, co-administered drugs like TPP/ATP). Replicate studies under controlled CYP3A4 activity conditions to rule out metabolic interference .

What advanced techniques are optimal for studying this compound's interactions with biological membranes?

Advanced Research Focus
Molecular dynamics (MD) simulations with lipid bilayers (e.g., DPPC membranes) reveal conformational changes and localization patterns. Neutron scattering and fluorescence anisotropy quantify membrane fluidity alterations. Langmuir monolayer techniques assess drug-lipid packing efficiency. In vivo, use confocal microscopy with fluorescently tagged Lacidipine analogs to track subcellular distribution in vascular tissues .

How does CYP3A4 metabolism influence this compound's drug interaction profile?

Advanced Research Focus
CYP3A4 inhibition (e.g., by ritonavir) increases this compound exposure, risking hypotension. Employ pharmacokinetic modeling (e.g., nonlinear mixed-effects models) to predict AUC changes. In vitro microsomal assays quantify metabolite formation (pyridine derivatives). Clinically, monitor patients on concurrent CYP3A4 substrates using therapeutic drug monitoring (TDM) and adjust doses via Bayesian forecasting .

What statistical approaches are critical for meta-analyses of this compound's clinical trial data?

Basic Research Focus
Use RevMan or R packages (e.g., metafor) to calculate pooled effect sizes (risk ratios or mean differences). Apply random-effects models if heterogeneity exists (I² > 50%). Perform funnel plots and Egger’s regression to detect publication bias. Subgroup analyses by ethnicity (e.g., Chinese vs. European cohorts) and sensitivity analyses excluding low-quality RCTs enhance robustness .

How can computational modeling predict this compound's calcium channel binding dynamics?

Advanced Research Focus
Homology modeling reconstructs L-type channel structures based on cryo-EM data. Docking simulations (e.g., AutoDock Vina) identify binding pockets, while steered MD evaluates force profiles during ligand-channel dissociation. Validate predictions with patch-clamp electrophysiology to correlate in silico binding energies with IC₅₀ values .

What parameters define dose-response relationships in preclinical this compound studies?

Basic Research Focus
Establish log-dose curves in hypertensive animal models (e.g., SHR rats) with endpoints like blood pressure reduction and heart rate variability. Calculate ED₅₀ and assess toxicity via histopathology (e.g., renal/hepatic function). Use Hill equation modeling to compare efficacy across enantiomers (cis vs. trans configurations) .

How do structural modifications of this compound alter its pharmacodynamics?

Advanced Research Focus
Synthesize analogs with substitutions at the dihydropyridine ring or ester groups. Test vasodilatory potency in aortic ring assays and antioxidant capacity in H₂O₂-stressed endothelial cells. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. X-ray crystallography of drug-channel complexes identifies critical binding residues .

What methodologies assess long-term safety of this compound in hypertension management?

Basic Research Focus
Conduct post-marketing surveillance (Phase IV trials) with registries tracking adverse events (e.g., edema, hypotension). Cohort studies with matched controls evaluate rare outcomes (e.g., pulmonary toxicity). Use propensity score matching to adjust for confounders like age and polypharmacy. Regular liver/kidney function panels and ECG monitoring are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis Lacidipine
Reactant of Route 2
Reactant of Route 2
cis Lacidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.